Terameprocol
Description
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972502 | |
| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-82-6 | |
| Record name | Tetra-O-methyl nordihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethoxynordihydroguaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldihydroguaiaretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Terameprocol's Core Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terameprocol, a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on cancer cells. By selectively inhibiting the transcription factor Specificity Protein 1 (Sp1), this compound disrupts fundamental cellular processes essential for tumor growth and survival. This guide details the downstream consequences of Sp1 inhibition, including cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of this compound's molecular interactions and cellular impact.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic strategies that target the intricate molecular machinery of cancer cells. This compound represents a class of site-specific transcription inhibitors that offer a targeted approach to cancer therapy. It selectively inhibits the Sp1 transcription factor, a protein that is overexpressed in many cancers and regulates the expression of a multitude of genes critical for tumorigenesis.[1][2] This guide will delve into the molecular cascade initiated by this compound, providing a detailed examination of its impact on key signaling pathways and cellular functions.
Core Mechanism of Action: Sp1 Inhibition
The primary molecular target of this compound is the transcription factor Sp1.[1][2] Sp1 binds to GC-rich promoter regions of numerous genes, regulating their transcription. In many cancer cells, the activity of Sp1 is significantly upregulated, leading to the overexpression of genes that promote cell proliferation, survival, and angiogenesis. This compound acts by preventing the binding of Sp1 to its target DNA sequences, thereby downregulating the expression of Sp1-dependent genes.
Downstream Effects on Cancer Cell Biology
The inhibition of Sp1 by this compound triggers a cascade of downstream effects that collectively contribute to its anti-cancer activity. These effects are primarily mediated by the downregulation of three key Sp1-regulated proteins: Cyclin-Dependent Kinase 1 (CDK1), Survivin, and Vascular Endothelial Growth Factor (VEGF).[1][2]
Cell Cycle Arrest at G2/M Phase
This compound's inhibition of Sp1 leads to a significant reduction in the expression of CDK1 (also known as Cdc2).[1] CDK1 is a crucial kinase that, in complex with Cyclin B, drives the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle. The downregulation of CDK1 results in the arrest of cancer cells in the G2/M phase, thereby preventing cell division and proliferation.[3]
Induction of Apoptosis
This compound promotes programmed cell death, or apoptosis, in cancer cells through the downregulation of Survivin, an inhibitor of apoptosis protein (IAP).[4][5] Survivin is overexpressed in most human cancers and plays a critical role in inhibiting apoptosis by blocking the activation of caspases, the key executioners of apoptosis. By reducing Survivin levels, this compound sensitizes cancer cells to apoptotic stimuli, leading to the activation of the caspase cascade and subsequent cell death. While the precise caspase cascade initiated by this compound can be cell-type dependent, it often involves the activation of initiator caspases like caspase-9, followed by the activation of effector caspases such as caspase-3.[6][7]
Inhibition of Angiogenesis
Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. A key regulator of this process is Vascular Endothelial Growth Factor (VEGF). This compound treatment leads to a decrease in the production and secretion of VEGF by cancer cells.[8] This reduction in VEGF levels inhibits the stimulation of endothelial cell proliferation and migration, thereby suppressing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Terameprocol: A Technical Whitepaper on the Semi-Synthetic Derivative of Nordihydroguaiaretic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid (M4N) or EM-1421, is a semi-synthetic derivative of nordihydroguaiaretic acid (NDGA), a naturally occurring lignan found in the creosote bush (Larrea tridentata).[1][2] While NDGA itself exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, its clinical utility has been hampered by toxicity.[3] this compound was developed through the methylation of all four phenolic hydroxyl groups of NDGA, a modification that significantly alters its mechanism of action and enhances its therapeutic potential as an anti-cancer and antiviral agent.[4] This technical guide provides an in-depth overview of this compound, focusing on its synthesis, mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Chemical Synthesis
The synthesis of this compound from its parent compound, nordihydroguaiaretic acid, is a straightforward methylation reaction. This process involves the substitution of the hydrogen atoms of the four phenolic hydroxyl groups with methyl groups.
Synthesis Protocol: Tetra-O-methylation of Nordihydroguaiaretic Acid
Materials:
-
Nordihydroguaiaretic acid (NDGA)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Distilled water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nordihydroguaiaretic acid in anhydrous acetone.
-
Addition of Reagents: Add an excess of anhydrous potassium carbonate to the solution, followed by the slow, dropwise addition of dimethyl sulfate. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, facilitating their methylation by dimethyl sulfate.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to obtain the pure compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Diagram of this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound from NDGA.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Specificity Protein 1 (Sp1) transcription factor.[5] Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich promoter regions of numerous genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[6] In many cancer cells, Sp1 and its target genes are overexpressed, contributing to tumor growth and survival.
This compound is thought to intercalate into the GC-rich DNA sequences of Sp1 binding sites, thereby preventing the binding of the Sp1 protein to the promoter regions of its target genes.[6] This leads to the transcriptional repression of key Sp1-regulated genes, including:
-
Cyclin-Dependent Kinase 1 (Cdk1/Cdc2): A crucial regulator of the G2/M transition of the cell cycle. Inhibition of Cdk1 expression leads to G2/M cell cycle arrest.[5]
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues. Downregulation of survivin promotes apoptosis.[5]
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
By downregulating these and other Sp1 target genes, this compound exerts its anti-cancer effects through the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.
Signaling Pathway of this compound's Action
Caption: this compound inhibits Sp1, leading to downstream anti-cancer effects.
Preclinical Efficacy: In Vitro and In Vivo Data
This compound has demonstrated significant anti-cancer activity in a variety of preclinical models, both in vitro and in vivo.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 8.5 |
| HT-29 | Colorectal Adenocarcinoma | 20.2 |
| MCF-7 | Mammary Gland Adenocarcinoma | 15.7 |
| HepG2 | Hepatoma | 79.4 |
| Data from a 5-day MTT assay. |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines.[4]
In Vivo Tumor Growth Inhibition
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Sp1-Mediated Transcription Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of Sp1. A reporter plasmid containing a luciferase gene under the control of a promoter with Sp1 binding sites (e.g., the survivin promoter) is used.
Materials:
-
Cancer cell line (e.g., HCC2429 or H460)
-
Luciferase reporter plasmid with Sp1-responsive promoter (e.g., pLuc-survivin)
-
Control Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Sp1-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.[6]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the vehicle-treated control.
Workflow for Sp1 Luciferase Reporter Assay
Caption: A typical workflow for a luciferase reporter assay to assess Sp1 inhibition.
Western Blot Analysis of Survivin and Cdk1
This protocol is used to determine the effect of this compound on the protein expression levels of the Sp1 target genes, survivin and Cdk1.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-Cdk1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for 24-48 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[7]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, Cdk1, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of survivin and Cdk1 to the loading control.
Clonogenic Survival Assay
This assay is used to assess the long-term effect of this compound, alone or in combination with radiation, on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Cell culture medium
-
6-well plates or culture dishes
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.[8][9]
-
Treatment: Allow the cells to attach overnight, then treat with this compound, radiation, or a combination of both. Include an untreated control group.[8][9]
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[8]
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.[8]
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
Conclusion
This compound is a promising semi-synthetic derivative of NDGA with a distinct mechanism of action centered on the inhibition of the Sp1 transcription factor. This leads to the downregulation of key proteins involved in cancer cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's anti-cancer properties. As research continues, this compound may emerge as a valuable therapeutic agent in the treatment of various cancers.
References
- 1. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]
- 4. Synthesis, Characterization and Anti-Melanoma Activity of Tetra-O-substituted Analogs of Nordihydroguaiaretic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
Terameprocol's Inhibition of Sp1 Transcription Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terameprocol, a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising anti-cancer agent due to its novel mechanism of action targeting the Sp1 (Specificity Protein 1) transcription factor. Sp1 is a crucial regulator of genes involved in key cellular processes that are often dysregulated in cancer, including cell cycle progression, apoptosis, and angiogenesis. This technical guide provides an in-depth overview of this compound's core function as an Sp1 inhibitor, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: Inhibition of Sp1-Mediated Transcription
This compound exerts its anti-tumor activity by selectively inhibiting the transcription of genes regulated by the Sp1 transcription factor.[1][2][3] Sp1 is overexpressed in many tumor types and drives the expression of a portfolio of genes essential for cancer cell survival and proliferation. This compound is believed to interfere with the binding of Sp1 to the GC-rich promoter regions of its target genes, thereby downregulating their expression.[4]
Key downstream targets of this compound's Sp1 inhibitory activity include:
-
Survivin: An inhibitor of apoptosis protein (IAP) that is highly expressed in most human cancers and is associated with a poor prognosis. By inhibiting survivin expression, this compound promotes apoptosis in cancer cells.[4][5]
-
Cyclin-dependent kinase 1 (CDK1 or Cdc2): A critical regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 leads to cell cycle arrest, preventing cancer cell division.[4][6]
-
Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor that stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis. By reducing VEGF expression, this compound can inhibit angiogenesis.[3][7]
The collective downregulation of these and other Sp1-regulated genes results in the inhibition of cell cycle progression, induction of apoptosis, and decreased angiogenesis in tumor tissues.[2][3]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line(s) | Treatment | Result | Reference(s) |
| Radiosensitization | HCC2429 (NSCLC) | 10µM this compound + Radiation (0-6Gy) | Dose Enhancement Ratio (DER) = 1.26 (p = 0.019) | [4][5] |
| H460 (NSCLC) | 10µM this compound + Radiation (0-6Gy) | Dose Enhancement Ratio (DER) = 1.18 (p = 0.001) | [4][5] | |
| Survivin Transcription | HCC2429, H460 | 10µM this compound | Significant down-regulation of survivin promoter activity in luciferase reporter assays at 24 and 48 hours. | [5] |
| In Vivo Tumor Growth | SW-780 (Bladder Cancer) Xenograft | 50 and 100 mg/kg this compound daily for 21 days | Reduced rate of tumor growth. Combination with paclitaxel reduced both rate and extent of tumor growth. | [4] |
Note: Specific IC50 values and percentage inhibition of protein/mRNA for survivin, CDK1, and VEGF are not consistently reported in publicly available literature in a format suitable for a comprehensive table.
Table 2: Clinical Efficacy and Dosing of this compound
| Trial Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
| Phase I | Recurrent High-Grade Glioma (n=35) | 750, 1100, 1700, and 2200 mg/day IV for 5 consecutive days/month | MTD: 1700 mg/day. Stable disease in 9 of 32 evaluable patients (28%). No objective responses. | [2][6] |
| Phase I | Refractory Solid Tumors (n=25) | Intravenous administration | 8 patients (32%) exhibited stable disease; 17 (68%) had progressive disease. Generally well-tolerated. | [3][8] |
| Phase I | Refractory Solid Tumors | Continuous IV infusion (24h, weekly) starting at 100 mg/hr | To determine MTD and assess anti-tumor activity. | [1] |
| Phase I | Recurrent High-Grade Glioma (Oral) | 1,200 mg/day to 6,000 mg/day for 5 days/month | Well-tolerated, but poor bioavailability (~2%). No objective responses. | [2] |
| Effect on VEGF | Refractory Solid Tumors (n=16) | One cycle of this compound | Average serum VEGF decreased from 347.4 pg/mL to 117.7 pg/mL. 6 of 16 patients had a >10-fold reduction. | [7] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the Sp1 Signaling Pathway
The following diagram illustrates the central role of Sp1 in promoting cancer cell survival and proliferation, and how this compound intervenes in this pathway.
Caption: this compound inhibits the Sp1 transcription factor, leading to decreased expression of key cancer-promoting proteins.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
The following diagram outlines the key steps in a ChIP assay, a technique used to determine the in vivo binding of Sp1 to its target gene promoters and how this compound can affect this interaction.
Caption: Workflow of a Chromatin Immunoprecipitation (ChIP) assay to study Sp1-DNA binding.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for Sp1-DNA Binding
EMSA is used to detect the in vitro interaction between the Sp1 protein and a specific DNA probe containing the Sp1 binding site.
a. Nuclear Extract Preparation:
-
Harvest 20-100 million cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., NE Buffer A) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., NE Buffer C) and incubate on ice with agitation.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine protein concentration using a Bradford assay.
b. Probe Labeling:
-
Anneal complementary single-stranded oligonucleotides containing the Sp1 consensus binding site to form a double-stranded DNA probe.
-
Label the 5' ends of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or use a non-radioactive labeling method (e.g., biotin).
-
Purify the labeled probe to remove unincorporated nucleotides.
c. Binding Reaction:
-
In a reaction tube, combine the nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and a binding buffer.
-
For competition assays, add an excess of unlabeled specific (Sp1 consensus) or non-specific competitor oligonucleotides.
-
For supershift assays, add an anti-Sp1 antibody to the reaction.
-
Add the labeled probe to the reaction mixture and incubate at room temperature.
d. Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel in a suitable buffer (e.g., 0.5x TBE) at 4°C.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for visualization of the radioactive probe. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.
Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Sp1 Binding
ChIP assays are performed to determine if Sp1 is bound to the promoter of a specific gene within intact cells.
a. Cross-linking and Cell Lysis:
-
Treat cultured cells with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells using a series of buffers to isolate the nuclei.
b. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
c. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin with an anti-Sp1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
d. Washing and Elution:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
e. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
f. Analysis:
-
Quantify the amount of a specific DNA sequence in the immunoprecipitated sample using quantitative PCR (qPCR) with primers flanking the putative Sp1 binding site in the gene of interest.
-
Results are typically expressed as a percentage of the input DNA.
Luciferase Reporter Assay for Sp1 Transcriptional Activity
This assay is used to measure the effect of this compound on the transcriptional activity of Sp1.
a. Plasmid Constructs:
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple Sp1 binding sites.
-
A control plasmid, often expressing Renilla luciferase under the control of a constitutive promoter, to normalize for transfection efficiency.
b. Cell Transfection and Treatment:
-
Co-transfect the reporter and control plasmids into the desired cell line.
-
After allowing for plasmid expression, treat the cells with various concentrations of this compound or a vehicle control.
c. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (e.g., coelenterazine) and measure the luminescence.
d. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Compare the normalized luciferase activity of the this compound-treated samples to the vehicle-treated control to determine the effect on Sp1-driven transcription.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependence of many cancers on the Sp1 transcription factor. Its ability to downregulate key proteins involved in cell survival, proliferation, and angiogenesis underscores its potential as a monotherapy or in combination with other anti-cancer agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and other Sp1 inhibitors, facilitating the development of this promising class of drugs. Further research is warranted to obtain more comprehensive quantitative data on its efficacy across a broader range of cancer types and to optimize its clinical application.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Effects of Terameprocol on Survivin and Cdc2 Expression
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid) is a site-specific transcriptional inhibitor with demonstrated anticancer activity. Its mechanism of action is primarily centered on the inhibition of the Specificity Protein 1 (Sp1) transcription factor. This targeted inhibition leads to the downstream transcriptional repression of key Sp1-regulated genes critical for tumor cell survival and proliferation, most notably BIRC5 (survivin) and CDC2 (also known as CDK1). The consequent reduction in the expression of survivin, an inhibitor of apoptosis protein (IAP), and Cdc2, a master regulator of the G2/M cell cycle transition, culminates in cell cycle arrest and the induction of apoptosis in cancer cells. This guide provides an in-depth summary of this mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Sp1 Inhibition
This compound is a semi-synthetic small molecule that functions as a transcriptional inhibitor.[1][2] It selectively targets and disrupts the activity of the Sp1 transcription factor.[1][3][4] Sp1 is a ubiquitously expressed zinc-finger protein that binds to GC-rich promoter regions of a wide array of genes involved in essential cellular processes. In many cancer types, Sp1 is overexpressed and drives the transcription of genes crucial for tumorigenesis, including those involved in cell cycle progression, apoptosis inhibition, and angiogenesis.[4][5] By interfering with Sp1's ability to bind to DNA promoter regions, this compound effectively suppresses the expression of these Sp1-dependent genes.[4]
Downstream Effects on Survivin and Cdc2 Expression
The antitumor activity of this compound is a direct consequence of its impact on two critical Sp1-regulated proteins: survivin and Cdc2.[2]
Transcriptional Repression
Both the survivin and Cdc2 genes contain Sp1 binding sites in their promoters and are highly dependent on Sp1 for their transcription.[6] this compound-mediated inhibition of Sp1 leads to a significant downregulation of both survivin and Cdc2 mRNA transcription.[3][7] This has been confirmed experimentally using luciferase reporter assays, where this compound treatment significantly reduced the activity of a survivin promoter-driven reporter gene in non-small cell lung carcinoma (NSCLC) cell lines.[7]
Dual Impact on Survivin Function
This compound exerts a potent, two-pronged attack on the survivin pathway:
-
Inhibition of Production: By repressing the survivin gene promoter, this compound directly reduces the cellular levels of survivin protein.[3]
-
Inhibition of Activation: For survivin to be functionally active as an apoptosis inhibitor, it requires phosphorylation by the Cdc2/CDK1 kinase.[3] Because this compound also suppresses the production of Cdc2, the activation of any remaining survivin protein is substantially diminished.[3]
This dual mechanism ensures a comprehensive shutdown of survivin's anti-apoptotic function.
Cellular Outcomes: G2/M Arrest and Apoptosis
The reduction in Cdc2 and survivin levels triggers distinct but complementary anticancer effects.
-
Cell Cycle Arrest: Cdc2 (CDK1) is the primary kinase that drives the transition from the G2 to the M (mitosis) phase of the cell cycle.[3] Inhibition of Cdc2 synthesis by this compound results in a reversible G2/M cell cycle blockade, halting the proliferation of tumor cells.[3]
-
Induction of Apoptosis: Survivin is a key member of the inhibitor of apoptosis protein (IAP) family that prevents the activation of caspases, the executioner enzymes of apoptosis.[3] By depleting functional survivin, this compound removes this critical block, allowing tumor cells to enter the caspase-induced cell death pathway.[3]
Quantitative Data Summary
The effects of this compound have been quantified in various preclinical models. The data below summarizes key findings from studies on non-small cell lung carcinoma (NSCLC) cell lines.
Table 1: Radiosensitization Effect of this compound in NSCLC Cells
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | P-value | Citation |
|---|---|---|---|---|
| HCC2429 | 10 µM | 1.26 | 0.019 | [7][8] |
| H460 | 10 µM | 1.18 | 0.001 |[7][8] |
Table 2: Transcriptional Repression of Survivin Promoter by this compound in NSCLC Cells
| Cell Line | Treatment Duration | Outcome | P-value | Citation |
|---|---|---|---|---|
| HCC2429 | 48 hours | Significant downregulation | < 0.05 | [7] |
| H460 | 24 hours | Significant downregulation | < 0.05 | [7] |
| H460 | 48 hours | Significant downregulation | < 0.05 |[7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on survivin and Cdc2 expression.
Immunoblotting (Western Blot) for Protein Expression
-
Objective: To quantify the reduction in survivin and Cdc2 protein levels following this compound treatment.
-
Protocol:
-
Cell Lysis: Culture cells (e.g., HCC2429, H460) to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 24, 48 hours). Harvest and lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.[7]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for survivin, Cdc2, and a loading control (e.g., β-actin or GAPDH) at appropriate dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
-
Clonogenic Survival Assay
-
Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., H460, HCC2429) at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for a predetermined duration (e.g., 24 hours) prior to irradiation.[7]
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).[7]
-
Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate the cells for 10-14 days to allow for colony formation (defined as ≥50 cells).[9]
-
Staining and Counting: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet.[10] Count the number of visible colonies in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the data as a dose-survival curve to determine the Dose Enhancement Ratio (DER).
-
Caspase-3 Activity Assay
-
Objective: To quantify the induction of apoptosis by measuring the activity of executive caspase-3.
-
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 100 µL per 1-10 x 10^6 cells) and incubate on ice for 15-20 minutes.[11] Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add reaction buffer containing DTT.
-
Substrate Addition: Initiate the reaction by adding a colorimetric or fluorometric caspase-3 substrate, such as DEVD-pNA (p-nitroanilide) or Ac-DEVD-AMC.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.[11]
-
Analysis: Compare the activity in this compound-treated samples to untreated controls. A positive control (e.g., recombinant active caspase-3) and an inhibitor control should be included.
-
Conclusion
This compound demonstrates significant anticancer potential by acting as a targeted transcriptional inhibitor of Sp1. This primary mechanism leads to the potent and dual suppression of survivin and Cdc2, two proteins fundamental to cancer cell survival and division. The resulting G2/M cell cycle arrest and induction of apoptosis provide a strong rationale for its continued investigation and development as a therapeutic agent for various malignancies. The experimental protocols outlined herein provide a robust framework for researchers to further explore and quantify the effects of this compound and other Sp1 inhibitors in relevant cancer models.
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cancer cells survive with survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. mpbio.com [mpbio.com]
Terameprocol's Anti-Angiogenic Properties via VEGF Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terameprocol (formerly known as EM-1421 or M4N) is a synthetic derivative of nordihydroguaiaretic acid (NDGA) that has demonstrated potent anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth overview of the core mechanism of this compound's anti-angiogenic activity: the inhibition of Vascular Endothelial Growth Factor (VEGF) production. The document details the molecular pathway, summarizes available quantitative data from clinical studies, outlines relevant experimental protocols, and provides visualizations of the key signaling and experimental workflows.
Introduction: The Role of Angiogenesis in Cancer and the Promise of this compound
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove metabolic waste. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Consequently, inhibiting VEGF signaling has become a cornerstone of modern cancer therapy.
This compound has emerged as a promising anti-angiogenic agent due to its unique mechanism of action. It acts as a transcriptional inhibitor, specifically targeting the Sp1 (Specificity protein 1) transcription factor. Sp1 is known to regulate the expression of a multitude of genes involved in cell growth, proliferation, and survival, including VEGF. By inhibiting Sp1, this compound effectively downregulates the production of VEGF, thereby impeding the tumor's ability to form new blood vessels.
Mechanism of Action: Inhibition of Sp1-Mediated VEGF Transcription
This compound's primary anti-angiogenic effect stems from its ability to interfere with the transcriptional machinery responsible for VEGF production. The process can be broken down as follows:
-
Sp1 Transcription Factor: Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich regions in the promoters of numerous genes, including the VEGF gene.
-
VEGF Gene Regulation: The transcription of the VEGF gene is, in part, controlled by the binding of Sp1 to its promoter region.
-
This compound's Intervention: this compound inhibits the binding of Sp1 to the VEGF gene promoter. This disruption of Sp1-mediated transcription leads to a decrease in VEGF mRNA and subsequent protein synthesis.
-
Downstream Effects: The reduction in VEGF secretion from tumor cells curtails the stimulation of endothelial cell proliferation, migration, and tube formation, the key steps in angiogenesis.
This targeted transcriptional inhibition makes this compound a potent and specific anti-angiogenic agent.
dot
Caption: Workflow for HUVEC Proliferation Assay.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and allowed to solidify at 37°C.
-
Cell Seeding and Treatment: HUVECs are resuspended in a basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of this compound. The cell suspension is then added to the Matrigel®-coated wells.
-
Incubation: The plate is incubated for 4-18 hours at 37°C to allow for tube formation.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: The percentage of inhibition of tube formation is calculated for each concentration of this compound relative to the control.
dot
Caption: Workflow for Tube Formation Assay.
In Vivo Matrigel® Plug Assay
This in vivo assay evaluates the effect of this compound on angiogenesis in a living organism.
-
Matrigel® Preparation: Growth factor-reduced Matrigel® is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and, for the treatment group, with this compound.
-
Subcutaneous Injection: The Matrigel® mixture is subcutaneously injected into the flanks of immunodeficient mice.
-
Treatment (Systemic): Alternatively, mice with Matrigel® plugs containing only the pro-angiogenic factor can be treated systemically with this compound (e.g., via intraperitoneal or intravenous injection) for a specified period.
-
Plug Excision: After 7-14 days, the mice are euthanized, and the Matrigel® plugs are excised.
-
Analysis:
-
Hemoglobin Content: The amount of hemoglobin in the plugs can be measured as an indicator of blood vessel formation.
-
Immunohistochemistry: The plugs are fixed, sectioned, and stained for endothelial cell markers such as CD31. Microvessel density (MVD) is then quantified by counting the number of stained vessels per unit area.
-
-
Data Analysis: The MVD or hemoglobin content in the this compound-treated group is compared to the control group to determine the percentage of angiogenesis inhibition.
dot
Caption: Workflow for Matrigel® Plug Assay.
Conclusion and Future Directions
The available evidence strongly supports the anti-angiogenic properties of this compound, primarily through the inhibition of Sp1-mediated VEGF transcription. The significant reduction in serum VEGF levels observed in patients with refractory solid tumors highlights its clinical potential. Further preclinical studies are warranted to provide more detailed quantitative data on its effects in various in vitro and in vivo models of angiogenesis. Future research should also explore the synergistic potential of this compound with other anti-cancer therapies, including conventional chemotherapy and other targeted agents. The development of this novel transcriptional inhibitor represents a promising avenue for the treatment of a broad range of solid tumors.
Terameprocol: A Technical Overview of its Antiviral Activity Against Human Papillomavirus (HPV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Papillomavirus (HPV) is a primary etiological agent for cervical cancer and other malignancies, driven by the persistent expression of viral oncoproteins E6 and E7.[1][2] Terameprocol (EM-1421), a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising therapeutic agent with demonstrated antiviral and anticancer properties.[3][4] Preclinical and clinical studies have highlighted its potential in treating HPV-related cervical dysplasia.[3][5] This technical guide provides an in-depth analysis of this compound's mechanism of action against HPV, summarizes key experimental data, details clinical trial protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: this compound and the HPV Challenge
High-risk HPV types, particularly HPV-16 and HPV-18, are the leading cause of cervical cancer.[6] The viral oncogenes E6 and E7 are central to the initiation and progression of this disease.[1] These oncoproteins disrupt normal cellular function by targeting and inactivating key tumor suppressor proteins, p53 and the retinoblastoma protein (pRb), respectively, leading to uncontrolled cell proliferation and genomic instability.[7][8]
This compound (meso-tetra-o-methyl nordihydroguaiaretic acid) is a site-specific transcription inhibitor that has been investigated for its therapeutic potential in both cancer and viral infections.[3][9] Its unique mechanism offers a targeted approach to disrupt the lifecycle of HPV and induce apoptosis in infected cells, making it a molecule of significant interest for HPV-related pathologies.
Mechanism of Action: Targeting the Engine of HPV Oncogenesis
This compound's primary antiviral activity against HPV stems from its ability to selectively inhibit the Specificity Protein 1 (Sp1) transcription factor.[3][4][10] Sp1 is a crucial cellular factor that binds to GC-rich promoter regions of numerous genes, including those essential for viral replication and oncogenesis.[4][11]
The promoters of HPV's E6 and E7 oncogenes are Sp1-dependent.[3][5] By inhibiting Sp1, this compound effectively downregulates the transcription of E6 and E7.[5] This suppression of the primary viral drivers restores the function of cellular tumor suppressors p53 and pRb, leading to two critical outcomes in the HPV-infected cell:
-
Cell Cycle Arrest: this compound inhibits the expression of Sp1-regulated proteins essential for cell cycle progression, such as cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).[4][11][12] This disruption leads to a G2/M phase cell cycle arrest, halting the proliferation of cancerous cells.[9][12]
-
Induction of Apoptosis: The drug also prevents the transcription of survivin, an inhibitor of apoptosis protein (IAP) that is highly expressed in many cancers.[3][4][11] By downregulating survivin, this compound lowers the threshold for apoptosis (programmed cell death), facilitating the elimination of malignant cells.[5][11]
Signaling Pathway Visualization
The following diagram illustrates the molecular mechanism of this compound in an HPV-infected cell.
References
- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]
- 2. TALEN-mediated targeting of HPV oncogenes ameliorates HPV-related cervical malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I/II clinical safety studies of this compound vaginal ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Discovery of Novel Inhibitors for the Human Papillomavirus E6 Protein - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Therapeutic Strategies for HPV-Related Cancers: From Gene Editing to Precision Oncology [mdpi.com]
- 9. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erimos.com [erimos.com]
Terameprocol: A Technical Guide to its Role in the Induction of Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid, M4N), a semi-synthetic derivative of a naturally occurring plant lignan, has emerged as a promising anti-cancer agent. Its primary mechanism of action involves the selective inhibition of the Sp1 transcription factor, a protein often overexpressed in various malignancies and crucial for the transcription of genes involved in cell cycle progression and survival. This technical guide provides an in-depth analysis of this compound's role in inducing apoptosis in tumor cells, detailing its molecular mechanism, the signaling pathways involved, and comprehensive experimental protocols for its study.
Core Mechanism of Action: Sp1 Inhibition
This compound functions as a site-specific transcription inhibitor.[1] It selectively targets and inhibits the activity of the Sp1 transcription factor.[2][3] Sp1 is a key regulator of numerous genes that are critical for cancer cell proliferation and survival. By inhibiting Sp1, this compound effectively downregulates the expression of several Sp1-dependent proteins, most notably survivin and cyclin-dependent kinase 1 (Cdk1), also known as Cdc2.[2][3][4][5][6] This disruption of essential cellular machinery ultimately leads to cell cycle arrest and the induction of apoptosis.[2][6]
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound is primarily linked to the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[4][5] Survivin is overexpressed in most human cancers and is associated with a poor prognosis.[4] It functions to inhibit caspases, the key executioners of apoptosis.[7]
The proposed signaling pathway for this compound-induced apoptosis is as follows:
-
Sp1 Inhibition: this compound inhibits the Sp1 transcription factor.
-
Survivin and Cdk1 Downregulation: The inhibition of Sp1 leads to a decrease in the transcription and subsequent protein expression of survivin and Cdk1.[4][5]
-
Caspase Activation: The reduction in survivin levels relieves the inhibition of caspases, leading to their activation. While the direct inhibition of caspases by survivin is debated, its downregulation is known to sensitize cells to apoptotic stimuli and can lead to the activation of the caspase cascade.[4][7] Specifically, the downregulation of survivin can lead to the activation of initiator caspases such as caspase-9, which in turn activate executioner caspases like caspase-3.[7]
-
Mitochondrial (Intrinsic) Pathway Involvement: The downregulation of survivin and the overall cellular stress induced by this compound can also impact the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4] An increase in the Bax/Bcl-2 ratio is a key indicator of the activation of the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the formation of the apoptosome, which activates caspase-9.[8][9]
-
Apoptosis Execution: Activated executioner caspases, such as caspase-3, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[5]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Varies by formulation | [2] |
| C33A | Cervical Cancer | Varies by formulation | [2] |
| SW-780 | Bladder Cancer | Not specified | [2] |
| Prostate, Colorectal, Leukemia, Breast, Liver, Melanoma | Various | Efficacy demonstrated | [4] |
Note: Specific IC50 values for a broad range of cell lines are not consistently reported in the reviewed literature. Efficacy is often demonstrated through other means such as tumor growth inhibition in xenograft models.
Table 2: Radiosensitization Effects of this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Dose Enhancement Ratio (DER) | p-value | Reference |
| HCC2429 | Non-Small Cell Lung Carcinoma | 10 | 1.26 | 0.019 | [4][5] |
| H460 | Non-Small Cell Lung Carcinoma | 10 | 1.18 | 0.001 | [4][5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Viability and Proliferation Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Figure 2. Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3. Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for the appropriate duration. Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins such as survivin, Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin to compare protein levels across samples. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 are indicative of apoptosis.[1][3]
Luciferase Reporter Assay for Survivin Promoter Activity
This assay measures the effect of this compound on the transcriptional activity of the survivin promoter.
Materials:
-
Cancer cell line
-
Survivin promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the survivin promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using the lysis buffer provided in the assay kit.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of survivin promoter activity.
Conclusion
This compound represents a targeted therapeutic strategy that induces apoptosis in tumor cells primarily through the inhibition of the Sp1 transcription factor and the subsequent downregulation of key survival proteins like survivin. The in-depth technical guide provided here outlines the molecular mechanisms and provides detailed experimental protocols to facilitate further research and development of this promising anti-cancer agent. The variability in apoptotic response across different cell lines, potentially influenced by the baseline expression of Bcl-2 family proteins, underscores the importance of further investigation to identify predictive biomarkers for this compound sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erimos.com [erimos.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
Preclinical Toxicology of Terameprocol: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of Terameprocol
This compound's mechanism of action centers on the downregulation of Sp1-mediated transcription. This targeted action is fundamental to its therapeutic effect and its toxicological profile.
References
discovery and synthesis of Terameprocol from plant lignans
An In-Depth Technical Guide on the Discovery and Synthesis of Terameprocol from Plant Lignans
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (meso-tetra-O-methyl nordihydroguaiaretic acid), a semi-synthetic derivative of the natural plant lignan nordihydroguaiaretic acid (NDGA), has emerged as a promising therapeutic agent with significant anticancer and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery of this compound, beginning with the extraction of its precursor, NDGA, from the creosote bush (Larrea tridentata), its semi-synthesis, and its mechanism of action as a site-specific transcription inhibitor.[4][5][6] Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways and workflows are presented to support further research and development.
Discovery and Origin: From Plant Lignan to Therapeutic Agent
The journey of this compound begins with Nordihydroguaiaretic acid (NDGA), a naturally occurring lignan. Lignans are a class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[7][8]
Natural Source and Extraction of NDGA
NDGA is abundantly found in the resinous leaves of the creosote bush (Larrea tridentata), a plant native to the desert regions of the southwestern United States and northern Mexico.[5][9] It constitutes 5-10% of the leaves' dry weight and has been used for centuries in traditional medicine.[5] Various methods have been developed to efficiently extract NDGA from plant material, each with varying yields and processing times.
dot
Caption: Workflow from NDGA extraction to this compound synthesis.
Table 1: Comparison of NDGA Extraction Methods from Larrea tridentata
| Extraction Method | Solvent | Time | Max Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted (MAE) | 50% Methanol | 1 min | 3.79 ± 0.65% | [9] |
| Conventional Heat-Reflux | Methanol | 1 hour | 3.63% (36.27 mg/g) | [10] |
| Enzyme-Assisted (EAE) | Acetate Buffer + Pectinex | 2 hours | Not specified | [10] |
| Ultrasound-Assisted (UAE) | Methanol | 20 min | Not specified |[10] |
Semi-Synthesis of this compound
This compound is a semi-synthetic, tetra-methylated derivative of NDGA.[2] The methylation of the four phenolic hydroxyl groups on the NDGA backbone results in a compound with a distinct mechanism of action and an improved safety profile. This structural modification shifts the molecule's primary activity from a lipoxygenase inhibitor (NDGA) to a specific transcription inhibitor (this compound).[11]
Mechanism of Action: Sp1 Transcription Inhibition
This compound's primary anticancer and antiviral effects are attributed to its function as a site-specific transcription inhibitor.[1] It competes with the transcription factor Specificity Protein 1 (Sp1) for binding to GC-rich Sp1 DNA binding sites within the promoter regions of various genes.[2] Sp1 is overexpressed in many cancer types and is critical for the transcription of genes involved in cell cycle progression, apoptosis, and angiogenesis.
By blocking Sp1-mediated transcription, this compound down-regulates the expression of several key proteins:
-
Cyclin-dependent kinase 1 (Cdk1/Cdc2): A primary regulator of the G2/M transition in the cell cycle. Its inhibition leads to G2 arrest.[12][13]
-
Survivin: An inhibitor of apoptosis protein (IAP) that is highly expressed in tumor cells but not in healthy, differentiated tissues.[12][14] Its suppression promotes apoptosis.
-
Vascular Endothelial Growth Factor (VEGF): A critical signaling protein that stimulates angiogenesis (the formation of new blood vessels), a process essential for tumor growth.[1][15]
dot
Caption: this compound's mechanism of action via Sp1 inhibition.
Pharmacological Activity and Efficacy
Preclinical and clinical studies have demonstrated this compound's potent activity against various cancers and viruses.
Anticancer Activity
This compound has shown tumoricidal activity in a range of cancer cell lines and human tumor xenograft models, including bladder, melanoma, colon, and breast cancers.[12][16] Its mechanism leads to cell cycle arrest, apoptosis, and reduced tumor growth.[1][17]
Table 2: Quantitative Anticancer Activity of this compound (in vitro)
| Cell Line | Cancer Type | Effect | Metric | Result | Reference |
|---|---|---|---|---|---|
| HCC2429 | Non-Small Cell Lung | Radiosensitization | Dose Enhancement Ratio | 1.26 | [13][14] |
| H460 | Non-Small Cell Lung | Radiosensitization | Dose Enhancement Ratio | 1.18 | [13][14] |
| HeLa | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | Demonstrated | [3][16] |
| C33A | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | Demonstrated |[3][16] |
Clinical Studies
This compound has been evaluated in several Phase I/II clinical trials for solid tumors and hematological cancers.[1] A Phase I trial in patients with recurrent high-grade gliomas established a well-tolerated intravenous dose and showed disease stability in a subset of patients.[12][18]
Table 3: Summary of Phase I Clinical Trial in Recurrent High-Grade Glioma
| Parameter | Details | Reference |
|---|---|---|
| Patient Population | 35 patients with recurrent, high-grade gliomas | [12][18] |
| Drug Administration | Intravenous infusion for 5 consecutive days each month | [12] |
| Doses Tested | 750, 1100, 1700, and 2200 mg/day | [18] |
| Maximum Tolerated Dose | 1700 mg/day (identified for future studies) | [18] |
| Efficacy | No complete responses observed | [12] |
| Stable disease in 9 of 32 evaluable patients (28%) | [12][18] | |
| 5 patients (13%) continued treatment for >6 months | [12][18] |
| Pharmacodynamic Effect | In a separate study of solid tumors, average serum VEGF levels in 16 patients decreased from 347.4 pg/mL to 117.7 pg/mL after one cycle. |[15] |
Antiviral Activity
The Sp1-dependent mechanism of action also confers potent antiviral activity. This compound has been shown to inhibit the replication of viruses that rely on Sp1 for viral gene expression, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and poxviruses.[1][19][20]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its precursor, NDGA.
Protocol: Microwave-Assisted Extraction (MAE) of NDGA
This protocol is adapted from methodologies demonstrating rapid and efficient extraction of NDGA from Larrea tridentata.[9]
-
Plant Material Preparation: Dry leaves of Larrea tridentata in an oven at 60°C for 48 hours and grind into a fine powder.[10]
-
Extraction Setup: Place 1 g of dried plant powder into a 100 mL polytetrafluoroethylene extraction vessel.
-
Solvent Addition: Add 10 mL of 50% methanol in water (v/v) to achieve a solid/liquid ratio of 1/10 (g/mL).
-
Microwave Irradiation: Place the vessel in a multimode closed-vessel microwave system. Irradiate the suspension at 800 W until the temperature reaches 70°C. Hold at 70°C for 1 minute.
-
Cooling and Filtration: Allow the sample to cool to room temperature. Filter the extract through a 0.2 µm membrane filter.
-
Quantification: Quantify the NDGA concentration in the filtrate using High-Performance Liquid Chromatography (HPLC).
Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.[21]
-
Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 4,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Protocol: Western Blot Analysis for Survivin Expression
This protocol measures the change in protein levels (e.g., Survivin) in response to this compound treatment.[14][21]
-
Cell Treatment and Lysis: Seed cells (e.g., H460) in 6-well plates. Treat with this compound or vehicle for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Survivin (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
Protocol: In Vivo Human Tumor Xenograft Study
This workflow outlines a typical preclinical study to evaluate the antitumor efficacy of this compound in an animal model.[3][16]
dot
Caption: Experimental workflow for a mouse xenograft study.
Conclusion
This compound represents a successful example of drug development rooted in natural products. Originating from the plant lignan NDGA, its semi-synthetic modification has yielded a potent and specific inhibitor of the Sp1 transcription factor. With demonstrated efficacy in preclinical models of cancer and viral diseases, and a tolerable safety profile in early clinical trials, this compound warrants further investigation. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising therapeutic agent.
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetra-O-methyl-nordihydroguaiaretic acid inhibits energy metabolism and synergistically induces anticancer effects with temozolomide on LN229 glioblastoma tumors implanted in mice while preventing obesity in normal mice that consume high-fat diets | PLOS One [journals.plos.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. An update on bioactive plant lignans - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. smbb.mx [smbb.mx]
- 11. benchchem.com [benchchem.com]
- 12. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration | Semantic Scholar [semanticscholar.org]
- 17. erimos.com [erimos.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Inhibition of poxvirus growth by this compound, a methylated derivative of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetra-O-methyl nordihydroguaiaretic acid (this compound) inhibits the NF-κB-dependent transcription of TNF-α and MCP-1/CCL2 genes by preventing RelA from binding its cognate sites on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Design and Synthesis of Novel Nordihydroguaiaretic Acid (NDGA) Analogues as Potential FGFR1 Kinase Inhibitors With Anti-Gastric Activity and Chemosensitizing Effect [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Terameprocol for Intravenous Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid, also known as EM-1421 and M4N) is a semi-synthetic derivative of a naturally occurring plant lignan with potential antineoplastic and antiviral activities.[1] As a site-specific transcription inhibitor, its primary mechanism of action involves the selective inhibition of the Specificity Protein 1 (Sp1) transcription factor. This inhibition downregulates the expression of key proteins involved in cell cycle progression, apoptosis, and angiogenesis, such as cyclin-dependent kinase 1 (Cdk1/Cdc2), survivin, and Vascular Endothelial Growth Factor (VEGF).[2][3] Due to its poor water solubility, specific formulations have been developed to enable intravenous administration for systemic therapy in clinical settings.[3] These application notes provide detailed protocols and data relevant to the preparation and experimental use of intravenous this compound formulations.
Physicochemical and Formulation Data
This compound's low aqueous solubility necessitates the use of specialized excipients for intravenous formulation.[3] Early clinical development utilized a formulation containing polyethylene glycol (PEG), which was later replaced to mitigate side effects.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 358 g/mol | [3] |
| Common Names | EM-1421, M4N, tetra-O-methyl nordihydroguaiaretic acid | [1][3] |
| Solubility (General) | Sparingly soluble in water.[3] | [3][4] |
| DMSO: 2.0 mg/mL | [4] | |
| DMF: 2.5 mg/mL | [4] |
| | Ethanol: 0.2 mg/mL |[4] |
Table 2: Comparison of this compound Intravenous Formulations
| Formulation Name | Composition | Concentration | Key Finding / Limitation |
|---|---|---|---|
| CPE | This compound, PEG 300, hydroxypropyl-β-cyclodextrin, water for injection.[1][3] | 10 mg/mL | Associated with reversible metabolic acidosis due to PEG metabolism.[3] |
| TC6 | this compound, hydroxypropyl-β-cyclodextrin, water for injection.[3] | 6 mg/mL | PEG-free formulation developed to avoid acidosis.[3] |
Mechanism of Action: Sp1 Inhibition Pathway
This compound functions as a global transcription inhibitor by disrupting the activity of the Sp1 transcription factor.[3] This prevents the transcription of Sp1-regulated genes that are critical for tumor cell proliferation and survival. Key downstream effects include the inhibition of Cdk1, which leads to cell-cycle arrest, and the downregulation of survivin, an inhibitor of apoptosis protein, thereby promoting programmed cell death.[3][5]
Caption: this compound inhibits the Sp1 transcription factor, blocking downstream gene expression.
Experimental & Clinical Protocols
Protocol 1: Preparation of this compound IV Infusion Solution (TC6 Formulation)
This protocol is a representative procedure for the dilution and preparation of the PEG-free (TC6) formulation for intravenous infusion, based on practices described in clinical trials.[3] All steps should be performed under aseptic conditions.
Materials:
-
This compound (TC6 formulation, 6 mg/mL in vial)
-
0.9% Sodium Chloride for Injection, USP (250 mL IV bag)
-
Sterile syringes and needles
-
This compound-compatible infusion system[3]
Procedure:
-
Inspect the this compound vial for particulate matter and discoloration prior to use.
-
Calculate the total required dose (in mg) and the corresponding volume of this compound solution (in mL) based on the patient's treatment plan (e.g., 1700 mg/day).[3]
-
Using a sterile syringe of appropriate size, withdraw the calculated volume of this compound solution from the vial(s).
-
Inject the withdrawn this compound solution into a 250 mL IV bag of 0.9% Sodium Chloride.
-
Gently invert the bag several times to ensure thorough mixing of the contents. Avoid vigorous shaking to prevent foaming.
-
Label the infusion bag with the patient identifier, drug name, final concentration, and date/time of preparation.
-
The prepared solution should be administered immediately. If storage is necessary, consult specific stability data for the formulation.
-
Administer the infusion using a compatible infusion system, typically over a 30-minute period.[3]
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of intravenous this compound in a human tumor xenograft model, as described in preclinical studies.[1]
Materials:
-
Athymic nude mice
-
Human tumor cell line (e.g., SW-780 bladder cancer cells)[1]
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound IV formulation (e.g., CPE formulation)[1]
-
Vehicle control (formulation excipients only)
-
Syringes and needles for injection (subcutaneous and intraperitoneal)
Procedure:
-
Cell Culture: Culture SW-780 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or HBSS to the desired concentration.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth & Grouping: Monitor mice regularly for tumor growth. Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50-100 mg/kg) or vehicle control via intraperitoneal or intravenous injection daily for a specified period (e.g., 21 days).[1]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.
Protocol 3: Clinical Pharmacokinetic (PK) Sample Collection
This protocol is based on the methodology used in a Phase I clinical trial of intravenous this compound in patients with high-grade gliomas.[3]
Objective: To characterize the serum pharmacokinetics of this compound.
Procedure:
-
Sample Collection: Collect blood samples from a peripheral vein into tubes without anticoagulant.
-
Timing: Obtain samples at the time points specified in Table 4, relative to the start of the first daily infusion.[3]
-
Sample Processing: a. Allow the collected blood to clot for approximately 30 minutes at room temperature. b. Centrifuge the tubes at 1200–1500 x g for 15 minutes at 4°C. c. Carefully remove the serum supernatant.
-
Storage: Store the collected serum at -20°C until analysis.[3]
-
Analysis: Analyze this compound concentrations in the serum using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[3]
Table 4: Pharmacokinetic Sampling Schedule
| Sample | Time Point (post-infusion start) |
|---|---|
| 1 | Pre-administration (0 h) |
| 2 | 0.25 h (15 min) |
| 3 | 1.0 h |
| 4 | 1.25 h |
| 5 | 1.5 h |
| 6 | 2.0 h |
| 7 | 3.0 h |
| 8 | 4.0 h |
| 9 | 6.0 h |
| 10 | 24.0 h |
Caption: Workflow for clinical pharmacokinetic sample collection, processing, and analysis.
Summary of Clinical Data
Phase I clinical trials have evaluated the safety and tolerability of intravenous this compound in patients with advanced solid tumors and high-grade gliomas.[2][3]
Table 3: Summary of Phase I Clinical Trial Data (IV this compound)
| Study Population | Formulation | Dosing Schedule | Dose Range | Recommended Phase II Dose | Key Efficacy Outcome | Reference |
|---|---|---|---|---|---|---|
| Refractory Solid Tumors | CPE | 30 min IV infusion, 5 consecutive days/month.[3] | 100 - 3300 mg/day | 2200 mg/day | Stable Disease: 8/25 patients (32%). | [3] |
| Recurrent High-Grade Glioma | CPE & TC6 | 5 consecutive days/month.[3] | 750 - 2200 mg/day | 1700 mg/day (TC6) | Stable Disease >6 months: 5/32 patients (16%).[3] |[3] |
References
- 1. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Oral Bioavailability of Terameprocol: Application Notes & Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical evaluation of the oral bioavailability of Terameprocol (also known as EM-1421), a potent transcription inhibitor. The data and protocols are compiled from clinical trial NCT02575794, the GATOR (Glioma Avastin-naïve this compound Oral) study, a multicenter, phase 1 trial in patients with recurrent high-grade gliomas.
Introduction
This compound is a small molecule inhibitor of the Specificity Protein 1 (Sp1) transcription factor. By inhibiting Sp1, this compound down-regulates the expression of various genes crucial for cancer cell proliferation, survival, and angiogenesis, such as survivin and cyclin-dependent kinase 1 (Cdk1). While intravenous formulations have been investigated, the development of an oral formulation is critical for long-term administration and patient convenience. This document outlines the findings and methodologies from clinical trials assessing the oral pharmacokinetics of this compound.
Quantitative Pharmacokinetic Data
The GATOR trial revealed that oral this compound has poor bioavailability in patients with recurrent high-grade glioma.[1] Despite dose escalation, a corresponding increase in systemic exposure was not observed.[2][3]
| Parameter | IV this compound (1,700 mg/day) | Oral this compound (up to 6,000 mg/day) | Reference |
| Median AUC | 31.3 µgh/mL | <5 µgh/mL | [2][3] |
| Bioavailability | N/A | ~2% | [1] |
Table 1: Comparison of Systemic Exposure between Intravenous and Oral this compound.
| Oral Dose (fasting) | Number of Patients (n) | Maximum Tolerated Dose (MTD) | Reference |
| 1,200 mg/day | 3 | Not Reached | [1][2] |
| 2,400 mg/day | 6 | Not Reached | [1][2] |
| 3,600 mg/day | 3 | Not Reached | [1][2] |
| 6,000 mg/day | 2 | Not Reached | [1][2] |
Table 2: Dose Escalation Cohorts for Oral this compound in the GATOR Trial.
Signaling Pathway of this compound
This compound exerts its anticancer effects by inhibiting the Sp1 transcription factor. Sp1 is a key regulator of numerous genes involved in cell cycle progression and apoptosis. By blocking Sp1, this compound leads to the downregulation of target genes like survivin and Cdk1, ultimately promoting cancer cell death.
Figure 1: Mechanism of action of this compound via inhibition of the Sp1 transcription factor.
Experimental Protocols
The following protocols are based on the methodologies employed in the NCT02575794 (GATOR) clinical trial for assessing the oral bioavailability of this compound.
Clinical Trial Protocol for Oral Bioavailability Assessment
This protocol outlines the procedures for a phase 1, open-label, multicenter, dose-escalation study.
1.1. Patient Population:
-
Patients with recurrent high-grade gliomas (Grade III or IV).
-
Patients must have recovered from prior therapies.[2]
1.2. Study Design:
-
A 3+3 dose-escalation design is used to determine the maximum tolerated dose (MTD).[1]
-
Patients are enrolled in sequential cohorts of increasing oral doses of this compound.[2]
1.3. Dosing Regimen:
-
This compound is administered orally once daily for 5 consecutive days, followed by a 23-day rest period, completing a 28-day cycle.[2]
-
Dose escalation cohorts may include 1,200 mg/day, 2,400 mg/day, 3,600 mg/day, and 6,000 mg/day.[1][2]
-
The effect of food on bioavailability is assessed in a separate cohort at a designated dose level.[2]
1.4. Pharmacokinetic (PK) Sampling:
-
Blood samples for PK analysis are collected at pre-defined time points. While the specific time points for the oral study are not detailed in the provided search results, a typical schedule based on intravenous studies would be: pre-dose, and at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) to adequately characterize the absorption, distribution, metabolism, and excretion of the drug.
1.5. Sample Processing:
-
Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -70°C or lower until analysis.
Figure 2: Experimental workflow for the clinical assessment of oral this compound bioavailability.
Bioanalytical Protocol for this compound Quantification in Human Plasma
This protocol details the method for quantifying this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
2.1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile to the plasma samples.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2.2. LC-MS/MS System and Conditions:
-
Chromatographic Column: Zorbax XDB C18 column (2.1 × 50 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a suitable mobile phase composition (e.g., water with formic acid and acetonitrile).
-
Flow Rate: A typical flow rate for this type of column and separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX 4500 or 5500).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Internal Standard: A suitable internal standard, such as Sorafenib-methyl-d3, should be used for accurate quantification.
2.3. Method Validation:
-
The assay should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
The validated assay range for this compound in plasma has been demonstrated to be 5-1000 ng/mL.
Conclusion
The clinical data from the GATOR trial indicate that the current oral formulation of this compound exhibits poor bioavailability, limiting its systemic exposure.[1] Despite being well-tolerated at high doses, the lack of a dose-response relationship in terms of plasma concentration suggests that alternative formulations or delivery strategies are necessary to achieve therapeutic systemic levels of this promising Sp1 inhibitor. The detailed protocols provided herein offer a robust framework for the continued clinical investigation of this compound and other orally administered cancer therapeutics.
References
- 1. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Terameprocol (EM-1421) for Topical Treatment of Cervical Dysplasia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol, also known as EM-1421, is a synthetic derivative of a naturally occurring plant lignan that has demonstrated potential as a topical treatment for cervical dysplasia (Cervical Intraepithelial Neoplasia or CIN).[1] Persistent infection with high-risk human papillomavirus (HPV) is the primary cause of cervical dysplasia, a precancerous condition that can progress to cervical cancer if left untreated.[2][3] this compound's mechanism of action targets key viral and cellular pathways involved in the development and progression of HPV-induced cervical lesions.[1][4] These application notes provide a comprehensive overview of the available data on this compound, including its mechanism of action, clinical trial findings, and detailed experimental protocols for preclinical evaluation.
Mechanism of Action
This compound functions as a site-specific transcription inhibitor by selectively targeting the Specificity Protein 1 (Sp1).[1][4] Sp1 is a crucial transcription factor for the expression of various genes, including the oncogenes of high-risk HPV types, E6 and E7.[1][5] By inhibiting Sp1, this compound disrupts the transcription of E6 and E7, leading to the restoration of tumor suppressor functions.
Furthermore, this compound's inhibition of Sp1 downregulates the expression of key cellular proteins involved in cell cycle progression and apoptosis evasion, such as:
-
Cyclin-dependent kinase 1 (Cdk1 or Cdc2): A critical regulator of the G2/M transition in the cell cycle. Its inhibition leads to cell cycle arrest.[1][5]
-
Survivin: An inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers, including cervical cancer. Downregulation of survivin promotes apoptosis in cancer cells.[1][5]
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
This multi-targeted approach suggests that this compound can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in HPV-infected cervical epithelial cells.
Signaling Pathway
Clinical Studies
A Phase I/II open-label, dose-escalation clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of a topical formulation of this compound (EM-1421) for the treatment of CIN 1, 2, or 3.[4][6]
Study Design and Dosage
| Parameter | Description |
| Study Population | 7 women with biopsy-confirmed CIN 1, 2, or 3.[4] |
| Treatment Groups | - 45 mg (1% w/w) this compound ointment- 90 mg (2% w/w) this compound ointment[4][6] |
| Administration | Physician-administered directly to the cervix uteri.[4] |
| Dosing Regimen | Once weekly for 3 weeks.[4][6] |
| Primary Objectives | To determine the maximum tolerated dose (MTD), dose-limiting toxicity, and pharmacokinetic profile.[4] |
| Secondary Objectives | To assess preliminary efficacy through colposcopic examinations, HPV testing, biomarker assessments, cytology, and cervical punch biopsy.[4] |
Safety and Pharmacokinetics
The topical application of this compound was found to have an excellent safety profile.[4]
| Safety Outcome | Result |
| Serious Adverse Events (SAEs) | None reported.[4] |
| Treatment-Related Adverse Events | Mild and self-limiting.[4] |
| Systemic Absorption | No detectable absorption of this compound from the vaginal ointment application.[4] |
Efficacy
While specific quantitative data on the histological regression of CIN for each dosage group is not publicly available, the study reported observing partial and complete responses in patients with cervical intraepithelial neoplasia.[7] Further definitive Phase II clinical trials are warranted to establish the efficacy of this compound in treating CIN.[4]
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of topical this compound for cervical dysplasia, based on standard methodologies in the field.
In Vitro Efficacy Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on HPV-positive cervical cancer cell lines.
Materials:
-
HPV-positive cervical cancer cell lines (e.g., SiHa, HeLa)
-
This compound (EM-1421)
-
Cell culture medium and supplements
-
MTT or similar cell viability assay kit
-
Flow cytometer for cell cycle and apoptosis analysis
-
Reagents for Western blotting and RT-qPCR
Protocol:
-
Cell Culture: Culture HPV-positive cervical cancer cell lines under standard conditions.
-
Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Perform an MTT assay to determine the IC50 (half-maximal inhibitory concentration) of this compound.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells to identify cell cycle arrest.
-
Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Gene and Protein Expression Analysis: Analyze the expression levels of key target proteins (Sp1, HPV E6/E7, Cdc2, survivin) using RT-qPCR and Western blotting.
In Vivo Efficacy Assessment in a Mouse Model
Objective: To evaluate the efficacy of topical this compound in a preclinical mouse model of cervical dysplasia.
Materials:
-
Transgenic mouse model expressing HPV oncogenes (e.g., K14-HPV16) or a xenograft model.
-
Topical formulation of this compound.
-
Instrumentation for colposcopy and biopsy in mice.
-
Histology equipment and reagents.
Protocol:
-
Animal Model: Utilize a suitable mouse model that develops cervical dysplasia.
-
Treatment: Apply the topical this compound formulation to the cervix of the mice according to a defined dosing schedule. Include a placebo control group.
-
Monitoring: Monitor the animals for any signs of toxicity. Perform regular colposcopic examinations to assess lesion size.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect cervical tissue for histopathological analysis to determine the grade of dysplasia.
-
Biomarker Analysis: Perform immunohistochemistry or other relevant assays on the cervical tissue to assess the expression of target biomarkers.
Experimental Workflow
Conclusion
Topical this compound has shown promise as a well-tolerated and potentially effective treatment for cervical dysplasia. Its unique mechanism of action, targeting the Sp1 transcription factor to downregulate key viral and cellular oncogenic pathways, provides a strong rationale for its continued development. While early clinical data are encouraging, further large-scale, randomized controlled trials are necessary to definitively establish its efficacy and optimal dosing regimen for the treatment of cervical intraepithelial neoplasia. The provided protocols offer a framework for researchers to further investigate the potential of this novel therapeutic agent.
References
- 1. Phase I/II clinical safety studies of this compound vaginal ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous Regression of High-Grade Cervical Dysplasia: Effects of Human Papillomavirus Type and HLA Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarker testing, treatment patterns and outcomes in previously treated pMMR or non-MSI-H metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaginal drug delivery for the localised treatment of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Terameprocol in Human Glioma Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol, also known as M4N or tetra-O-methyl nordihydroguaiaretic acid, is a synthetic derivative of a naturally occurring plant lignan. It functions as a transcriptional inhibitor, primarily by targeting the Sp1 transcription factor. This mechanism of action leads to the downregulation of several key proteins involved in cell cycle progression and apoptosis resistance, including cyclin-dependent kinase 1 (Cdc2) and survivin.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines and human tumor xenograft models.[1][2] This document provides detailed application notes and protocols for the use of this compound in human glioma xenograft models, based on available preclinical data.
Mechanism of Action: Sp1 Inhibition
This compound exerts its anticancer effects by inhibiting the Sp1 transcription factor, which is crucial for the expression of genes that regulate cell cycle and apoptosis. By disrupting Sp1 activity, this compound leads to a cascade of downstream effects that are detrimental to tumor cell survival and proliferation.
Caption: this compound's mechanism of action.
In Vivo Efficacy Data
Systemic administration of this compound has been shown to suppress the growth of various human tumor xenografts in nude mice.[2] The following tables summarize the in vivo anti-tumor activity of this compound (referred to as M4N in the cited study) in several xenograft models, demonstrating its potential as a systemic anti-cancer agent. While not specific to glioma, this data provides a strong rationale for its investigation in brain tumor models. A recent study has also shown that the combination of this compound with temozolomide suppressed glycolysis and the tricarboxylic acid cycle in LN229 human glioblastoma implanted in xenograft mice.[3]
Table 1: In Vivo Anti-Tumor Activity of Systemically Administered this compound (M4N) in Human Tumor Xenograft Models [2]
| Tumor Cell Line | Tumor Type | Route of Administration | Dose (mg/kg) | Dosing Schedule | Mean Tumor Weight (mg) - Treated | Mean Tumor Weight (mg) - Control | T/C (%)* |
| Hep 3B | Hepatocellular Carcinoma | i.v. | 25 | q2d x 10 | 185 ± 55 | 690 ± 120 | 26.8 |
| LNCaP | Prostate Carcinoma | i.p. | 50 | qd x 21 | 150 ± 45 | 450 ± 90 | 33.3 |
| MCF7 | Breast Carcinoma | p.o. | 100 | qd x 28 | 210 ± 60 | 500 ± 110 | 42.0 |
| K-562 | Erythroleukemia | i.v. | 25 | q2d x 10 | 120 ± 40 | 300 ± 75 | 40.0 |
| HT-29 | Colorectal Carcinoma | i.p. | 50 | qd x 21 | 350 ± 80 | 725 ± 150 | 48.3 |
*T/C (%) = (Mean tumor weight of treated group / Mean tumor weight of control group) x 100
Table 2: Downregulation of Cdc2 and Survivin in Xenograft Tumors by this compound (M4N) [2]
| Tumor Cell Line | Treatment Group | Relative Cdc2 mRNA Level (%) | Relative Survivin mRNA Level (%) |
| Hep 3B | Control | 100 | 100 |
| M4N (25 mg/kg, i.v.) | 45 ± 8 | 38 ± 7 | |
| LNCaP | Control | 100 | 100 |
| M4N (50 mg/kg, i.p.) | 52 ± 10 | 41 ± 9 |
Experimental Protocols
The following protocols are generalized methodologies for establishing human glioma xenografts and performing key pharmacodynamic analyses. These should be optimized for specific cell lines and experimental conditions.
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Protocol 1: Establishment of Human Glioma Subcutaneous Xenografts
-
Cell Culture: Culture human glioma cells (e.g., U87MG, LN229) in appropriate media and conditions to logarithmic growth phase.
-
Cell Harvest: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
Protocol 2: Western Blot Analysis for Survivin and Cdc2
-
Tumor Lysate Preparation: Homogenize harvested tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against survivin and Cdc2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Protocol 3: Immunohistochemistry for Survivin and Ki-67
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Blocking and Antibody Incubation: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum. Incubate the sections with primary antibodies against survivin and Ki-67 overnight at 4°C.
-
Detection: Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Score the percentage of positively stained cells and the intensity of staining. The Ki-67 proliferation index can be determined by calculating the percentage of Ki-67-positive nuclei.
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models, mediated through the inhibition of the Sp1 transcription factor and subsequent downregulation of key cell cycle and survival proteins. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound in human glioma models. Careful experimental design and adherence to standardized protocols are crucial for obtaining reproducible and reliable results.
References
- 1. Systemic treatment with tetra-O-methyl nordihydroguaiaretic acid suppresses the growth of human xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetra-O-methyl-nordihydroguaiaretic acid inhibits energy metabolism and synergistically induces anticancer effects with temozolomide on LN229 glioblastoma tumors implanted in mice while preventing obesity in normal mice that consume high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terameprocol Dose-Response Studies in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol is a semi-synthetic derivative of a naturally occurring plant lignan that exhibits anticancer activity. Its mechanism of action is centered on the selective inhibition of the Specificity Protein 1 (Sp1) transcription factor.[1] Sp1 is a key regulator of numerous genes involved in critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis. In many cancer types, including colorectal cancer, Sp1 is overexpressed and contributes to tumor growth and survival by driving the expression of oncogenes and anti-apoptotic proteins.[2][3] this compound's inhibition of Sp1 leads to the downregulation of its target genes, including cyclin-dependent kinase 1 (Cdk1), survivin, and Vascular Endothelial Growth Factor (VEGF), thereby potentially inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis.[1][4]
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is of particular interest in colorectal cancer as it is frequently overexpressed in this malignancy.[4][5][6] Studies have shown that inhibiting survivin can suppress tumor growth and induce apoptosis in colorectal cancer models.[7] This provides a strong rationale for investigating the therapeutic potential of this compound in this disease context.
While preclinical studies have demonstrated the anticancer activity of this compound in various tumor cell lines and animal models, including colon cancer xenografts, specific dose-response data for this compound in colon cancer cell lines is not extensively available in publicly accessible literature.[1][8] Therefore, the following protocols provide a framework for researchers to conduct their own dose-response studies to determine the efficacy of this compound in relevant colon cancer cell line models.
Data Presentation
As there is a lack of publicly available, specific dose-response data for this compound in colon cancer cell lines, the following table presents illustrative data from studies on other cancer types to provide a potential reference for expected efficacy. Researchers should determine the IC50 values for their specific colon cancer cell lines of interest.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCC2429 | Non-Small Cell Lung Carcinoma | Dose Enhancement Ratio (DER) at 10µM | 1.26 (p = 0.019) | [4] |
| H460 | Non-Small Cell Lung Carcinoma | Dose Enhancement Ratio (DER) at 10µM | 1.18 (p = 0.001) | [4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Dose-Response Studies
Caption: General experimental workflow for dose-response studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on colon cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT-29, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the colon cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the for-mazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is to assess the effect of this compound on the protein levels of Sp1 and its downstream targets like survivin and Cdk1.
Materials:
-
Colon cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Sp1, anti-survivin, anti-Cdk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the effect of this compound on the mRNA expression levels of Sp1 target genes.
Materials:
-
Colon cancer cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green master mix
-
qPCR primers for target genes (e.g., BIRC5 (survivin), CDK1, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the treated and control cells using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
-
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Colon cancer cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for the desired time.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Colon cancer cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the transcription factor Sp1 suppresses colon cancer stem cell growth and induces apoptosis in vitro and in nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the Antiapoptotic Protein Survivin in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the antiapoptotic protein survivin in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of survivin on tumor growth of colorectal cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terameprocol and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol (also known as EM-1421 or M4N) is a synthetic derivative of nordihydroguaiaretic acid (NDGA) that functions as a transcriptional inhibitor. It selectively targets the Sp1 transcription factor, leading to the downregulation of key proteins involved in cell cycle progression and apoptosis, such as cyclin-dependent kinase 1 (Cdk1 or Cdc2) and survivin.[1][2] This mechanism of action results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis in cancer cells.[1][3] Paclitaxel, a well-established chemotherapeutic agent, exerts its anticancer effects by stabilizing microtubules, which disrupts their normal dynamics required for mitosis, ultimately leading to mitotic arrest and apoptosis.[4][5][6][7]
The distinct mechanisms of action of this compound and paclitaxel suggest a potential for synergistic or additive effects when used in combination. Preclinical studies have indicated that co-administration of this compound and paclitaxel can lead to a greater reduction in tumor growth than either agent alone.[4] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of this combination therapy.
Data Presentation
Table 1: In Vitro IC50 Values for Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 24h exposure | IC50 (nM) - 72h exposure |
| HeLa | Cervical Cancer | 5.39 ± 0.208 | Not Reported |
| C33A | Cervical Cancer | 21.57 ± 2.732 | Not Reported |
| SW-780 | Bladder Cancer | Not Reported | Not Reported |
| SK-BR-3 | Breast Cancer (HER2+) | Not Reported | ~10 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Not Reported | ~300 |
| T-47D | Breast Cancer (Luminal A) | Not Reported | ~5 |
| NCI-H460 | Non-Small Cell Lung Cancer | ~9,400 (24h) | ~27 (120h) |
Note: IC50 values can vary significantly based on experimental conditions, including exposure time and the specific assay used. The values presented are for reference and should be determined empirically for the cell lines used in any new study.
Table 2: In Vivo Dosing for this compound and Paclitaxel Combination in a Xenograft Model
| Treatment Group | Agent | Dose | Administration Route | Schedule |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily for 21 days |
| 2 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 3 | This compound | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 4 | Paclitaxel | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 5 | This compound + Paclitaxel | 50 mg/kg + 5 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 6 | This compound + Paclitaxel | 100 mg/kg + 5 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
This dosing regimen was reported in a study using SW-780 human bladder cancer xenografts in athymic nude mice.[4]
Experimental Protocols
In Vitro Synergy Protocol
Objective: To determine the synergistic, additive, or antagonistic effect of this compound and paclitaxel on cancer cell viability in vitro.
Materials:
-
Cancer cell lines (e.g., SW-780, HeLa, C33A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation:
-
Determine the IC50 values for this compound and paclitaxel individually in the selected cell lines by treating the cells with a range of concentrations for 48-72 hours and performing an MTT assay.
-
Based on the individual IC50 values, prepare serial dilutions of this compound and paclitaxel for the combination study. A common approach is to use a constant ratio of the two drugs based on their IC50s.
-
-
Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of medium containing the single agents or the drug combination at various concentrations. Include a vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the Combination Index (CI) using the Chou-Talalay method.[1][8][2][9] Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Xenograft Protocol
Objective: To evaluate the in vivo efficacy of this compound and paclitaxel combination therapy in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., SW-780)
-
Matrigel (optional)
-
This compound
-
Paclitaxel
-
Sterile PBS
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume twice weekly using calipers with the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into the treatment groups as outlined in Table 2.
-
Administer the treatments intraperitoneally daily for 21 days.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight twice weekly. Body weight is an indicator of treatment toxicity.
-
-
Endpoint:
-
The study can be concluded when tumors in the control group reach a predetermined maximum size or after a defined period.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed.
-
Visualizations
Caption: Proposed synergistic mechanism of this compound and paclitaxel.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Experimental workflow for in vivo combination therapy study.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Terameprocol Efficacy in Radiosensitization Studies
Introduction
Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid) is a semi-synthetic derivative of a naturally occurring plant lignan with demonstrated anticancer properties.[1][2] It functions as a site-specific transcription inhibitor, primarily by targeting the Sp1 (Specificity protein 1) transcription factor.[1][2] Sp1 is frequently overexpressed in various cancers and regulates the expression of numerous genes essential for tumor cell proliferation, survival, and angiogenesis, including cyclin-dependent kinase 1 (Cdk1/Cdc2), survivin, and Vascular Endothelial Growth Factor (VEGF).[1][2][3] By inhibiting Sp1-mediated transcription, this compound can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, making it a promising candidate for cancer therapy.[1][2]
The rationale for evaluating this compound as a radiosensitizing agent stems from its ability to modulate key cellular processes that influence sensitivity to ionizing radiation. Radiotherapy, a cornerstone of cancer treatment, primarily functions by inducing extensive DNA damage in cancer cells.[4] The efficacy of radiotherapy can be limited by the intrinsic radioresistance of tumor cells, which is often mediated by defects in apoptotic pathways or enhanced DNA damage repair.[4][5] Agents that can modulate these pathways are of significant interest for combination therapy. This compound's known effects on cell cycle regulators (Cdk1) and inhibitors of apoptosis (survivin) suggest it may lower the threshold for radiation-induced cell death.[5][6]
Mechanism of Action and Radiosensitization
This compound's primary mechanism involves binding to GC-rich sequences in gene promoter regions, thereby interfering with the binding of the Sp1 transcription factor.[5] This leads to the transcriptional downregulation of key Sp1 target genes:
-
Survivin: An inhibitor of apoptosis protein (IAP) that is highly expressed in most cancers and is associated with a poor prognosis.[5] Inhibition of survivin is expected to lower the apoptotic threshold, making cancer cells more susceptible to DNA-damaging agents like radiation.[5][6]
-
Cdk1 (Cdc2): A critical kinase for the G2/M transition in the cell cycle.[3] Inhibition of Cdk1 can lead to a G2/M cell cycle arrest.[3][7] Cells arrested in the G2/M phase are generally more sensitive to radiation, suggesting that Cdk1 inhibition by this compound could be a key mechanism for its radiosensitizing effect.[3]
Studies in non-small cell lung carcinoma (NSCLC) cell lines have confirmed that this compound significantly enhances sensitivity to radiation.[5][6] However, the precise mechanism of radiosensitization appears to be complex and potentially cell-type dependent. In NSCLC models, the radiosensitizing effect was observed to be independent of survivin-inhibition-mediated apoptosis and did not induce a G2/M cell cycle arrest, indicating that other molecular pathways may be involved.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating this compound's radiosensitizing effects on NSCLC cell lines.[5][6]
| Cell Line | Drug Treatment | Dose Enhancement Ratio (DER) | p-value | Key Observation |
| HCC2429 | 10 µM this compound | 1.26 | 0.019 | Significant radiosensitization observed. |
| H460 | 10 µM this compound | 1.18 | 0.001 | Significant radiosensitization observed. |
Dose Enhancement Ratio (DER) is a measure of the magnitude of the sensitizing effect. It is calculated as the dose of radiation required to produce a given level of cell kill in the absence of the drug, divided by the dose required for the same level of cell kill in the presence of the drug.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for measuring the effectiveness of a radiosensitizing agent by assessing the ability of single cells to proliferate and form colonies after treatment.
Methodology:
-
Cell Seeding: Harvest exponentially growing cells (e.g., HCC2429, H460) and plate a predetermined number of cells (e.g., 200-5000 cells/plate, optimized for each radiation dose) into 60 mm culture dishes. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with 10 µM this compound or a vehicle control (e.g., DMSO) for 24 hours prior to irradiation.[5]
-
Irradiation: Irradiate the culture dishes with doses ranging from 0 to 6 Gy using a calibrated radiation source.
-
Incubation: After irradiation, replace the treatment medium with fresh culture medium and incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂ to allow for colony formation.
-
Staining: When colonies are visible, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for non-irradiated control cells: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: Number of colonies / (Number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.
-
Calculate the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.1) by dividing the radiation dose for the control group by the radiation dose for the this compound-treated group that yields the same survival fraction.
-
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is used to assess the effect of this compound and/or radiation on the expression levels of key proteins, such as survivin and markers of apoptosis (e.g., cleaved caspase-3).
Methodology:
-
Cell Treatment and Lysis: Culture and treat cells as required (e.g., 10 µM this compound for 24h, followed by 3 Gy radiation and incubation for 48h).[5] Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-survivin, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Use β-actin or GAPDH as a loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization. Combine the detached cells with the supernatant (to include any floating cells) and pellet by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
DNA Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting [frontiersin.org]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erimos.com [erimos.com]
Application Notes and Protocols for Detecting Sp1 Inhibition by Terameprocol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid) is a synthetic derivative of a naturally occurring lignan that exhibits potent anticancer and antiviral properties. Its primary mechanism of action is the inhibition of the Sp1 (Specificity protein 1) transcription factor.[1] Sp1 is a ubiquitously expressed zinc finger transcription factor that binds to GC-rich promoter regions of a multitude of genes involved in key cellular processes such as cell cycle progression, apoptosis, angiogenesis, and metastasis. By inhibiting Sp1-mediated transcription, this compound downregulates the expression of critical downstream target genes, including survivin, cyclin-dependent kinase 1 (CDK1/Cdc2), and vascular endothelial growth factor (VEGF), leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3]
These application notes provide a detailed overview of the in vitro methodologies to effectively characterize and quantify the inhibitory effects of this compound on Sp1 activity. The protocols outlined below are essential for researchers investigating the mechanism of action of this compound and for professionals in drug development screening for novel Sp1 inhibitors.
Data Presentation: In Vitro Efficacy of this compound
The in vitro efficacy of this compound can be assessed across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is a key parameter, though it is highly dependent on the cell line and assay conditions. Below is a summary of reported quantitative data for this compound's activity.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLa | Cell Proliferation | Inhibition | Concentration-dependent | [4] |
| C33A | Cell Proliferation | Inhibition | Concentration-dependent | [4] |
| HCC2429 (NSCLC) | Clonogenic Assay | Dose Enhancement Ratio (DER) | 1.26 (at 10 µM) | [5][6] |
| H460 (NSCLC) | Clonogenic Assay | Dose Enhancement Ratio (DER) | 1.18 (at 10 µM) | [5][6] |
Note: Specific IC50 values for cell viability are not consistently reported in the reviewed literature and should be determined empirically for the cell lines of interest.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Sp1 signaling pathway and a general workflow for evaluating Sp1 inhibition by this compound in vitro.
Experimental Protocols
Protocol 1: Western Blot for Sp1 Downstream Target Proteins
This protocol is used to determine the effect of this compound on the protein expression levels of Sp1 and its downstream targets, such as survivin and CDK1.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCC2429, H460)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Sp1, anti-survivin, anti-CDK1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to an equal amount of protein (20-30 µg) from each sample and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Protocol 2: Luciferase Reporter Assay for Sp1 Transcriptional Activity
This assay measures the effect of this compound on the transcriptional activity of an Sp1-responsive promoter, such as the survivin promoter.
Materials:
-
Cancer cell line of interest
-
Luciferase reporter plasmid containing an Sp1-responsive promoter (e.g., pGL3-survivin promoter)
-
Control plasmid with a constitutively active promoter expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the Sp1-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a luminometer tube or a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the vehicle-treated control.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the binding of Sp1 to its consensus DNA sequence and to determine if this compound can inhibit this interaction.
Materials:
-
Nuclear extraction kit or buffers
-
Biotin- or radioactively-labeled DNA probe containing the Sp1 consensus sequence (5'-ATTCGATCGGGGCGGGGCGAGC-3')
-
Unlabeled ("cold") Sp1 consensus probe
-
Mutated Sp1 probe (for specificity control)
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Non-denaturing polyacrylamide gel
-
TBE buffer
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probes) or autoradiography system (for radioactive probes)
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound or vehicle control. Prepare nuclear extracts from the treated cells using a commercial kit or a standard protocol. Determine the protein concentration of the nuclear extracts.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (a non-specific DNA competitor), and binding buffer.
-
For competition assays, add a 100-fold molar excess of unlabeled cold probe or mutated probe before adding the labeled probe.
-
Add the labeled Sp1 probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading buffer to the reaction mixtures.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
For biotinylated probes, crosslink the DNA to the membrane, block the membrane, and detect the probe with a streptavidin-HRP conjugate and chemiluminescent substrate.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Analysis: A shifted band indicates the formation of a DNA-protein complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of Sp1-DNA binding.
Protocol 4: Quantitative PCR (qPCR) for Sp1 Target Gene Expression
qPCR is used to quantify the mRNA levels of Sp1 target genes, such as BIRC5 (survivin) and CDK1, following treatment with this compound.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., BIRC5, CDK1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the relative gene expression in this compound-treated samples to the vehicle-treated control.
-
Conclusion
The methodologies described in these application notes provide a comprehensive framework for the in vitro evaluation of this compound as an Sp1 inhibitor. By employing a combination of these assays, researchers can elucidate the molecular mechanisms of this compound's action and quantify its efficacy in various cellular contexts. These protocols are fundamental for advancing our understanding of Sp1-targeted therapies and for the development of novel anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of poxvirus growth by this compound, a methylated derivative of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration | Semantic Scholar [semanticscholar.org]
- 4. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Terameprocol Phase I Clinical Trial Administration: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration schedule and available protocols for Terameprocol (also known as EM-1421, M4N, or tetra-O-methyl nordihydroguaiaretic acid) in Phase I clinical trials. The information is compiled from published study data and is intended to guide research and development efforts.
Introduction
This compound is a novel small molecule drug candidate with anticancer and antiviral properties. It functions as a global transcription inhibitor, selectively targeting the Sp1 transcription factor. This inhibition disrupts the expression of key proteins involved in cell cycle regulation and apoptosis, such as survivin and cyclin-dependent kinase 1 (Cdc2/CDK1).[1][2] Its non-myelosuppressive toxicity profile makes it a candidate for combination therapies.[1] Phase I clinical trials have been conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of this compound administered via different routes and schedules.
Data Presentation: Phase I Administration Schedules
The following tables summarize the administration schedules for this compound in various Phase I clinical trials.
Intravenous Administration
| Clinical Trial Identifier/Patient Population | Dosing Schedule | Dose Escalation Cohorts (mg/day) | Maximum Tolerated Dose (MTD)/Recommended Phase II Dose (RP2D) | Key Findings |
| Recurrent High-Grade Glioma (NCT00404248) [1][3] | 30-minute IV infusion for 5 consecutive days every 28 days.[1] | 750, 1100, 1700, 2200.[1] | MTD: 1700 mg/day.[1][3] | Dose-limiting toxicities (DLTs) of hypoxia and interstitial nephritis were observed at 2200 mg/day. Stable disease was observed in 28% of evaluable patients.[1] |
| Refractory Solid Tumors [1] | 24-hour IV infusion once per week for 3 weeks, followed by 1 week of rest. | Up to 4200 mg. | Not specified in available results. | A partial response was observed. |
| Advanced Hematologic Malignancies [1] | Three times weekly for 2 of every 3 weeks. | Up to 1500 mg. | MTD: 1500 mg. | A partial response was observed. |
Oral Administration
| Clinical Trial Identifier/Patient Population | Dosing Schedule | Dose Escalation Cohorts (mg/day) | Maximum Tolerated Dose (MTD) | Key Findings |
| Recurrent High-Grade Glioma (GATOR trial - NCT02575794) [4][5] | Orally once daily for 5 consecutive days every 28 days.[4] | Fasting: 1200, 2400, 3600, 6000. Fed: 6000.[5][6] | Not established due to lack of increased systemic exposure with increased dosage.[5][6] | Increased dosage did not lead to increased systemic exposure, with maximal AUC <5 μg*h/mL.[5][6] |
Experimental Protocols
Detailed experimental protocols from the specific clinical trials are not publicly available. The following are generalized protocols based on standard Phase I trial methodologies and the known mechanism of this compound.
Pharmacokinetic (PK) Analysis Protocol
Objective: To characterize the plasma pharmacokinetics of this compound.
Methodology:
-
Sample Collection:
-
Collect peripheral venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling time points should be designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. A typical schedule for a 5-day dosing regimen would include:
-
Day 1: Pre-dose, and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Days 2-4: Pre-dose.
-
Day 5: Pre-dose, and at multiple time points post-dose to characterize the terminal elimination phase.
-
-
-
Sample Processing:
-
Process blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including, but not limited to:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Pharmacodynamic (PD) Biomarker Analysis Protocol
Objective: To assess the biological activity of this compound by measuring the modulation of downstream targets.
Methodology:
-
Sample Collection:
-
Collect peripheral blood mononuclear cells (PBMCs) from whole blood at pre-dose and various post-dose time points.
-
If feasible and ethically approved, obtain tumor biopsies at baseline and after treatment.
-
-
Sample Processing:
-
Isolate PBMCs using density gradient centrifugation.
-
Process tumor tissue for protein or RNA extraction.
-
-
Biomarker Analysis:
-
Western Blotting or ELISA: To measure the protein levels of Sp1 targets such as survivin and Cdc2/CDK1 in cell lysates from PBMCs or tumor tissue.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes regulated by Sp1, including BIRC5 (survivin) and CDK1.
-
Immunohistochemistry (IHC): To assess the expression of survivin and Cdc2/CDK1 in tumor tissue sections.
-
-
Data Analysis:
-
Compare the levels of biomarkers at post-treatment time points to baseline levels to determine the extent of target engagement and downstream pathway modulation.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the Sp1 transcription factor, leading to decreased expression of survivin and Cdc2, which in turn promotes apoptosis and cell cycle arrest.
Phase I Clinical Trial Workflow
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Terameprocol Levels in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), a derivative of the naturally occurring lignan nordihydroguaiaretic acid (NDGA), is a global transcription inhibitor with potential applications in oncology.[1][2] It exerts its anticancer effects by selectively inhibiting the Sp1 transcription factor, which leads to the downregulation of key proteins involved in cell cycle progression and apoptosis, such as cyclin-dependent kinase 1 (Cdk1/Cdc2) and survivin.[2][3] Accurate and precise measurement of this compound levels in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the optimization of dosing regimens and the assessment of therapeutic efficacy.
These application notes provide a detailed overview of the validated analytical methodology for the quantification of this compound in human plasma, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the most sensitive and reliable method reported to date.[4]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound in plasma is most effectively achieved using a validated LC-MS/MS method. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in a complex biological matrix.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the analysis of this compound in human plasma.[4]
Table 1: LC-MS/MS Method Validation Parameters [4]
| Parameter | Value |
| Assay Range | 5 - 1000 ng/mL |
| Accuracy | 92.7 - 107.4% |
| Precision (CV) | ≤ 11.3% |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[1] |
| Interday Accuracy at LLOQ | 98.8%[1] |
| Interday Precision at LLOQ | 3.5%[1] |
Table 2: Calibration Standards and Quality Control (QC) Samples
| Sample Type | Concentration (ng/mL) |
| Calibration Standards | 5, 10, 20, 50, 100, 200, 500, 1000 |
| Low QC | 15 |
| Medium QC | 400 |
| High QC | 800 |
Experimental Protocols
Plasma Sample Preparation
A simple and efficient protein precipitation method is used to extract this compound from plasma samples.[4]
Materials:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Sorafenib-methyl-d3 in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add a specified volume of the internal standard solution.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Zorbax XDB C18, 2.1 x 50 mm, 3.5 µm particle size[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 2 minutes[4]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Specific precursor to product ion transition.
-
Internal Standard: Specific precursor to product ion transition.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Visualizations
This compound Mechanism of Action
This compound acts as a global transcription inhibitor by targeting the Sp1 transcription factor. This leads to the downregulation of Sp1-regulated genes, including survivin and Cdk1 (Cdc2), which are crucial for cell survival and proliferation. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2][3]
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Terameprocol Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the water solubility of Terameprocol for in vivo applications. The following information is intended to aid in the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern for in vivo studies?
A1: this compound, also known as EM-1421 or M4N, is a synthetic derivative of nordihydroguaiaretic acid (NDGA).[1] It is a potent inhibitor of the Sp1 transcription factor, which regulates the expression of several genes involved in cancer progression, including survivin, cyclin-dependent kinase 1 (Cdc2/CDK1), and vascular endothelial growth factor (VEGF).[1][2][3] this compound's therapeutic potential is significant, but it is poorly soluble in water, which presents a challenge for achieving therapeutic concentrations in systemic circulation for in vivo studies.[1]
Q2: What are the proven methods to enhance the water solubility of this compound for intravenous administration?
A2: Clinical studies have successfully utilized formulations containing excipients to increase the aqueous solubility of this compound for intravenous infusion. Two notable formulations are:
-
CPE Formulation: This formulation contains this compound at a concentration of 10 mg/mL in a vehicle composed of PEG 300, hydroxypropyl-β-cyclodextrin, and water.[1]
-
TC6 Formulation (PEG-free): To avoid potential metabolic acidosis associated with PEG 300, a PEG-free formulation was developed. This formulation, referred to as TC6, contains this compound at a concentration of 6 mg/mL with hydroxypropyl-β-cyclodextrin and water.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound selectively inhibits the Sp1 transcription factor.[2][4] Sp1 is a key regulator of genes involved in cell cycle progression, apoptosis, and angiogenesis.[1][3] By inhibiting Sp1, this compound downregulates the expression of crucial proteins such as survivin (an inhibitor of apoptosis), Cdc2 (CDK1, essential for the G2/M cell cycle transition), and VEGF (a key factor in angiogenesis).[1][2][3] This multi-targeted inhibition contributes to its anti-cancer effects.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound formulations for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness during preparation | Incomplete dissolution of this compound or excipients. | Ensure all components, especially this compound, are fully dissolved in the organic solvent (if applicable) before adding the aqueous phase. Use of a vortex mixer or sonicator can aid dissolution. Gentle warming (to approximately 37°C) may also be beneficial. |
| Precipitation upon addition of aqueous solution | The aqueous component is added too quickly, causing the drug to "crash out" of the solution. | Add the aqueous solution (e.g., water or saline) dropwise while continuously and vigorously stirring or vortexing the mixture to ensure gradual and homogenous mixing. |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or the formulation is unstable. | Ensure the correct order of addition of excipients. Thoroughly homogenize the solution after the addition of each component. Gentle warming can help improve miscibility. |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | It is highly recommended to prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use. Avoid refrigeration unless the stability of the specific formulation at lower temperatures has been confirmed. |
| Adverse reactions in animals upon injection (e.g., irritation, hemolysis) | High concentration of organic solvents (e.g., DMSO, PEG 300) or inappropriate pH or osmolality. | Minimize the concentration of organic solvents to the lowest effective level. For intravenous administration, ensure the final formulation is isotonic and has a physiologically compatible pH (typically between 4 and 8 for unbuffered solutions). The use of cyclodextrins can help reduce the required amount of co-solvents. |
Data Presentation
This compound Solubility in Common Solvents
| Solvent | Solubility |
| DMSO | ≥10 mg/mL |
| DMF | ~2 mg/mL |
| Ethanol | ~0.2 mg/mL |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL |
Formulations for In Vivo Administration
| Formulation Name | This compound Concentration | Key Excipients | Route of Administration |
| CPE | 10 mg/mL | PEG 300, Hydroxypropyl-β-cyclodextrin, Water | Intravenous[1] |
| TC6 (PEG-free) | 6 mg/mL | Hydroxypropyl-β-cyclodextrin, Water | Intravenous[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Hydroxypropyl-β-cyclodextrin (General Protocol)
This protocol provides a general method for preparing an injectable formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection, USP
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of HP-β-CD Solution:
-
In a sterile vial, add the required amount of HP-β-CD to Sterile Water for Injection.
-
Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved. The concentration of HP-β-CD will depend on the desired final concentration of this compound and the complexation efficiency.
-
-
Addition of this compound:
-
Slowly add the accurately weighed this compound powder to the HP-β-CD solution while continuously stirring.
-
-
Complexation:
-
Continue stirring the mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution should become clear. Sonication can be used to accelerate dissolution.
-
-
Sterilization:
-
Once the this compound is completely dissolved and the solution is clear, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial.
-
-
Quality Control:
-
Visually inspect the final solution for any particulate matter.
-
If possible, determine the final concentration of this compound using a validated analytical method such as HPLC.
-
Protocol 2: Preparation of this compound Formulation with PEG 300 and Hydroxypropyl-β-cyclodextrin (General Protocol)
This protocol outlines a general procedure for preparing an injectable formulation of this compound using a co-solvent system of PEG 300 and HP-β-CD.
Materials:
-
This compound
-
Polyethylene Glycol 300 (PEG 300), injectable grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection, USP
-
Sterile, pyrogen-free vials
-
Vortex mixer and magnetic stirrer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Dissolution in PEG 300:
-
In a sterile vial, dissolve the accurately weighed this compound in the required volume of PEG 300. Use a vortex mixer to ensure complete dissolution.
-
-
Preparation of Aqueous Phase:
-
In a separate sterile vial, dissolve the required amount of HP-β-CD in Sterile Water for Injection. Stir until a clear solution is obtained.
-
-
Mixing the Phases:
-
While vigorously stirring or vortexing the this compound-PEG 300 solution, slowly and dropwise add the aqueous HP-β-CD solution.
-
Continue stirring until a homogenous and clear solution is formed.
-
-
Sterilization:
-
Filter the final formulation through a sterile 0.22 µm syringe filter into a final sterile vial.
-
-
Quality Control:
-
Visually inspect the final solution for clarity and absence of particulates.
-
Determine the final drug concentration using a suitable analytical method.
-
Visualization
This compound Formulation Workflow
Caption: Workflow for preparing this compound formulations.
This compound's Mechanism of Action: Sp1 Signaling Pathway
Caption: this compound inhibits Sp1, disrupting key cancer pathways.
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic targeting of Sp1, a critical transcription factor for myeloma cell growth and survival, by panobinostat and proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Terameprocol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terameprocol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this promising Sp1 transcription inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EM-1421 or M4N) is a synthetic, tetra-O-methylated derivative of nordihydroguaiaretic acid (NDGA). It is a site-specific transcription inhibitor that targets the Sp1 transcription factor. By competing with Sp1 for binding to DNA, this compound down-regulates the expression of Sp1-regulated genes critical for cancer cell proliferation, survival, and angiogenesis, such as survivin, cyclin-dependent kinase 1 (Cdk1), and vascular endothelial growth factor (VEGF).[1]
Q2: Why does this compound have poor oral bioavailability?
A phase 1 clinical trial in patients with recurrent high-grade glioma (the GATOR trial) demonstrated that this compound has very low oral bioavailability, estimated to be around 2%.[2] Despite increasing oral doses up to 6,000 mg/day, systemic exposure remained consistently low.[2] The primary reasons for this are believed to be:
-
Poor Aqueous Solubility: this compound is described as "sparingly soluble in water" and is a lipophilic molecule.[3] This low solubility limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.
-
Potential for First-Pass Metabolism: As a lipophilic compound, this compound may be susceptible to extensive metabolism in the gut wall and/or liver before it reaches systemic circulation. This is a common challenge for many orally administered drugs.[4][5]
-
Possible Efflux by Transporters: Many lipophilic anticancer drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the GI lumen, thereby reducing absorption.[6][7][8][9][10] While not definitively studied for this compound, this remains a strong possibility.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Given this compound's physicochemical properties, the following formulation strategies hold the most promise:
-
Lipid-Based Formulations (LBFs): These formulations, which include self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][11][12][13][14][15][16][17]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state, its apparent solubility and dissolution rate can be significantly increased, leading to higher concentrations in the GI tract available for absorption.[4][5][7][8][18][19][20][21][22]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to faster dissolution. Lipid-based nanoparticle systems like solid lipid nanoparticles (SLNs) could also be a viable approach.[13]
Troubleshooting Guides
Problem 1: Low and inconsistent drug exposure in preclinical oral pharmacokinetic (PK) studies.
-
Possible Cause A: Poor dissolution of the crystalline drug.
-
Troubleshooting Steps:
-
Characterize Solubility: Determine the equilibrium solubility of this compound in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[12][13][14][23][24] This will provide a baseline for the required solubility enhancement.
-
Formulate as an Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). This can be achieved through spray drying or hot-melt extrusion.[4][5][18][19] The goal is to achieve a supersaturated concentration of the drug in the gut.
-
Evaluate in vitro Dissolution: Perform dissolution studies of the ASD formulation in biorelevant media to confirm an increased dissolution rate and the generation of a supersaturated state compared to the crystalline drug.
-
-
-
Possible Cause B: Insufficient solubilization in the GI tract.
-
Troubleshooting Steps:
-
Develop a Lipid-Based Formulation (LBF): Screen various lipid excipients (oils, surfactants, and co-solvents) for their ability to solubilize this compound. Formulate self-emulsifying drug delivery systems (SEDDS) or other LBFs.
-
Perform in vitro Lipolysis: This is a critical step to assess how the LBF will behave in the presence of digestive enzymes. The assay determines if the drug remains solubilized in the mixed micelles formed during lipid digestion.[11][19][25][26][27]
-
Optimize the LBF: Based on the lipolysis results, adjust the composition of the LBF to ensure the drug does not precipitate upon digestion.
-
-
Problem 2: High inter-individual variability in preclinical oral PK studies.
-
Possible Cause: Food effects and/or variable GI conditions.
-
Troubleshooting Steps:
-
Assess Food Effect in vitro: Compare the solubility and dissolution of your formulation in FaSSIF and FeSSIF. A significant difference may predict a food effect in vivo.[12][13][14][23][24]
-
Robust Formulation Design: LBFs, particularly SEDDS, can help mitigate food effects by creating a consistent microenvironment for drug dissolution and absorption, regardless of the fed or fasted state.
-
Standardize in vivo Studies: Ensure strict control over feeding schedules in your animal models to minimize variability.
-
-
Problem 3: Oral bioavailability remains low even with improved solubility.
-
Possible Cause A: The drug is a substrate for P-glycoprotein (P-gp) or other efflux transporters.
-
Troubleshooting Steps:
-
Conduct a Caco-2 Permeability Assay: This in vitro model uses a monolayer of human intestinal cells to assess a drug's permeability and potential for active efflux.[28][29][30][31][32] A bi-directional assay (apical-to-basolateral and basolateral-to-apical transport) is required.
-
Calculate the Efflux Ratio: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Confirm with a P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio would confirm that this compound is a P-gp substrate.
-
Formulation Strategies to Overcome Efflux: Some lipid excipients and polymers used in LBFs and ASDs have been shown to inhibit P-gp, which can be an added benefit of these formulation approaches.
-
-
-
Possible Cause B: Extensive first-pass metabolism.
-
Troubleshooting Steps:
-
In vitro Metabolic Stability: Assess the stability of this compound in liver microsomes and S9 fractions to determine its intrinsic clearance.
-
Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.
-
Lymphatic Targeting with LBFs: For highly lipophilic drugs, formulating with long-chain triglycerides in an LBF can promote absorption via the lymphatic system, which bypasses the liver and can reduce first-pass metabolism.[13]
-
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₄ | [3] |
| Molecular Weight | 358.47 g/mol | [3] |
| Aqueous Solubility | Sparingly soluble in water | [3] |
| LogP | Data not publicly available (predicted to be high due to lipophilic nature) | |
| pKa | Data not publicly available | |
| Oral Bioavailability (Human) | ~2% | [2] |
| Oral Cmax (Human, 6,000 mg dose) | <0.20 µg/mL | [2] |
| Oral AUC (Human, 6,000 mg dose) | <5 µgh/mL | [2] |
| IV AUC (Human, 1,700 mg dose) | 31.3 µgh/mL | [2] |
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Advantages | Disadvantages | Key in vitro Tests |
| Lipid-Based Formulations (LBFs) | - Enhances solubilization of lipophilic drugs.- Can improve absorption via lipid pathways.- May reduce food effects.- Potential for lymphatic uptake, bypassing first-pass metabolism.- Some excipients can inhibit P-gp. | - Potential for drug precipitation upon digestion.- Chemical stability of the drug in the formulation can be a concern.- Higher complexity in development and manufacturing. | - Excipient solubility screening.- Ternary phase diagrams.- In vitro lipolysis. |
| Amorphous Solid Dispersions (ASDs) | - Significantly increases apparent solubility and dissolution rate.- Can achieve supersaturation in the GI tract.- Well-established manufacturing processes (spray drying, HME). | - The amorphous form is thermodynamically unstable and can recrystallize.- Physical stability during storage and in the GI tract is critical.- High polymer-to-drug ratios may be needed, leading to large dosage forms. | - Polymer screening.- Dissolution testing in biorelevant media.- Solid-state characterization (DSC, XRD) to confirm amorphous nature and assess stability. |
Experimental Protocols
Protocol 1: In vitro Lipolysis of Lipid-Based Formulations
This protocol is adapted from standard methods to assess the performance of an LBF under simulated intestinal conditions.[11][19][25][26][27]
-
Prepare the Digestion Medium: A typical medium for simulating the fasted state consists of 50 mM Tris-maleate buffer, 150 mM NaCl, and 5 mM CaCl₂ at pH 7.5.
-
Set up the pH-stat System: Add the digestion medium to a thermostated reaction vessel at 37°C. Place a pH electrode in the vessel, connected to a titrator that will dispense NaOH to maintain a constant pH.
-
Dispersion of the LBF: Disperse the LBF containing this compound into the digestion medium and stir for approximately 15 minutes to simulate transit to the small intestine.
-
Initiate Digestion: Add a pancreatin extract (containing lipase) to the vessel to start the lipolysis reaction. The pH-stat will begin titrating with NaOH to neutralize the free fatty acids released during the digestion of the lipid excipients.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the digestion medium.
-
Stop Digestion and Separate Phases: Immediately add a lipase inhibitor to each aliquot. Centrifuge the samples at high speed to separate the undigested lipid, the aqueous phase (containing drug solubilized in micelles), and any precipitated drug.
-
Quantify this compound: Analyze the concentration of this compound in the aqueous phase using a validated LC-MS/MS method. This represents the amount of drug available for absorption.
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
This protocol provides a general framework for a bi-directional Caco-2 permeability assay.[28][29][30][31][32]
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with high TEER values (typically >200 Ω·cm²). The permeability of a paracellular marker like Lucifer yellow should also be low.
-
Prepare Dosing Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the ER = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
-
Protocol 3: In vivo Oral Pharmacokinetic Study in Rodents
This protocol outlines a basic design for an oral PK study in rats.[2][18][33][34][35]
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically weighing 250-300g. Acclimatize the animals for at least one week before the study.
-
Formulation Administration:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation (e.g., as a solution, suspension, LBF, or ASD) via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Bioavailability Calculation: If an intravenous PK study has also been conducted, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Item - Manufacturing Amorphous Solid Dispersions With Improved Solid-State Stability - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. P-glycoprotein-mediated efflux transport of anticancer drugs at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. interchim.fr [interchim.fr]
- 13. Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. biorelevant.com [biorelevant.com]
- 25. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 26. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. benchchem.com [benchchem.com]
- 29. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 30. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 31. charnwooddiscovery.com [charnwooddiscovery.com]
- 32. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 33. In vivo pharmacokinetic study [bio-protocol.org]
- 34. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 35. protocols.io [protocols.io]
Terameprocol Infusion: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential side effects during intravenous Terameprocol infusion experiments. The guide is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a semi-synthetic small molecule that acts as a site-specific transcription inhibitor.[1] Its primary mechanism involves the selective inhibition of the Specificity Protein 1 (Sp1) transcription factor.[2][3] this compound competes with Sp1 for binding to specific DNA domains within gene promoter regions.[3] This action blocks the transcription of Sp1-regulated genes that are crucial for tumor cell proliferation, survival, and angiogenesis, including cyclin-dependent kinase 1 (Cdk1/Cdc2), survivin, and Vascular Endothelial Growth Factor (VEGF).[2][3][4] The resulting downstream effects include cell cycle inhibition, induction of apoptosis, and decreased angiogenesis in tumor cells.[2]
Caption: this compound's Mechanism of Action.
Q2: Are there different formulations of intravenous this compound? What was the issue with the original formulation?
Yes, the formulation of intravenous this compound has been modified. An early Phase I study noted metabolic acidosis at a daily dose of 3,300 mg.[5] This toxicity was attributed to the conversion of the excipient, polyethylene glycol 300 (PEG 300), to oxalic acid.[5] Consequently, this compound was reformulated to avoid this excipient. The reformulated version was found to be well-tolerated at a dose of 1,700 mg/day.[5][6]
Troubleshooting Guide: Specific Adverse Events
This section addresses specific, dose-limiting toxicities (DLTs) identified in clinical trials of intravenous this compound.
Q3: What are the known dose-limiting toxicities of IV this compound and at what doses were they observed?
In a Phase I study involving patients with recurrent high-grade glioma, dose-limiting toxicities were identified at higher dose levels. The maximum tolerated dose (MTD) was established at 1,700 mg/day for 5 consecutive days each month using the reformulated version.[6]
Table 1: Dose-Limiting Toxicities (DLTs) of IV this compound
| Dose Level (mg/day) | Observed Dose-Limiting Toxicity | Notes |
|---|---|---|
| 3,300 | Metabolic Acidosis | Attributed to the PEG 300 excipient in the original formulation.[5] |
| 2,200 | Hypoxia, Interstitial Nephritis | Observed with the reformulated drug.[5][6] |
| 1,700 | Well-tolerated | Established as the Maximum Tolerated Dose (MTD) for future studies. [6] |
Q4: How should we monitor for and manage potential renal toxicity?
Given the observation of interstitial nephritis at the 2,200 mg/day dose level, careful monitoring of renal function is critical.[5][6]
-
Monitoring:
-
Establish a baseline serum creatinine and blood urea nitrogen (BUN) before initiating infusion.
-
Monitor serum creatinine and BUN regularly throughout the treatment cycle.
-
Perform urinalysis to check for proteinuria, hematuria, or other abnormalities.
-
-
Management:
-
If a significant increase in serum creatinine (e.g., Grade 2 or higher toxicity) is observed, the infusion should be paused.
-
Initiate a full workup to investigate the cause.
-
If drug-induced interstitial nephritis is suspected, discontinuation of this compound is required.
-
Consult with a nephrologist for management, which may include hydration and corticosteroid administration.
-
Troubleshooting Guide: General Infusion-Related Reactions (IRRs)
While specific data on the incidence of common infusion-related reactions (IRRs) for this compound is limited, researchers should be prepared to manage them as with any intravenous anticancer agent.[7] Management is based on the severity of the reaction.[8][9]
Q5: What are the signs of a mild-to-moderate infusion reaction and how should it be managed?
Mild-to-moderate reactions may include flushing, itching, rash, low-grade fever, or chills.[10]
-
Immediate Actions:
-
Rechallenge:
Q6: What constitutes a severe infusion reaction and what is the emergency response?
A severe reaction (anaphylaxis) is a life-threatening emergency. Signs include severe shortness of breath (bronchospasm), wheezing, angioedema (swelling of the lips/tongue), hypotension, or loss of consciousness.[9][11]
-
Immediate Actions:
-
Stop the infusion and disconnect the line to prevent any further drug administration.[11]
-
Call for emergency medical support (e.g., Rapid Response Team).[11]
-
Provide oxygen support and administer intravenous fluids to manage hypotension.[11]
-
Administer high-dose corticosteroids and bronchodilators as needed.[11]
-
-
Rechallenge:
-
Re-challenging a patient after a severe or anaphylactic reaction is generally not recommended.[8]
-
Caption: Clinical Workflow for Managing Infusion-Related Reactions.
Experimental Protocols
Protocol: Phase I Dose-Escalation of Intravenous this compound
This section provides a summary of the methodology used in a key Phase I clinical trial for intravenous this compound in patients with recurrent high-grade glioma.[5][12]
-
Objective: To determine the maximum tolerated dose (MTD), toxicity profile, and pharmacokinetics of intravenous this compound.[12]
-
Study Design: A multicenter, open-label, dose-escalation (3+3 design) Phase I trial.[5]
-
Patient Population: Adult patients with recurrent, measurable high-grade gliomas who have failed prior therapy.[5][6]
-
Treatment Regimen:
-
Dose Escalation:
-
Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any of the following treatment-related adverse events occurring in the first cycle of therapy:[5]
-
Grade 4 neutropenia or febrile neutropenia.
-
Grade 4 thrombocytopenia.
-
Any Grade 3 or 4 non-hematologic toxicity.
-
A delay of >14 days in starting the next treatment course due to incomplete recovery from toxicity.
-
-
MTD Determination: The MTD was defined as the dose level below the one at which >1 patient in a cohort of 3-6 patients experienced a DLT.[5]
Caption: Logic for Dose-Limiting Toxicity (DLT) Assessment.
References
- 1. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. albertahealthservices.ca [albertahealthservices.ca]
- 9. ons.confex.com [ons.confex.com]
- 10. Infusion or Immune Reactions | American Cancer Society [cancer.org]
- 11. Hypersensitivity infusion reaction management [myamericannurse.com]
- 12. academic.oup.com [academic.oup.com]
Terameprocol Dosage Optimization for Minimal Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing Terameprocol dosage in preclinical research to achieve maximum therapeutic efficacy while minimizing toxicity. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the experimental use of this compound.
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic derivative of nordihydroguaiaretic acid (NDGA) and functions as a transcriptional inhibitor. It competitively binds to the Sp1 transcription factor binding sites within gene promoter regions. This action disrupts the transcription of Sp1-regulated genes that are crucial for cancer cell proliferation, survival, and angiogenesis, such as cyclin-dependent kinase 1 (Cdc2), survivin, and vascular endothelial growth factor (VEGF).[1][2] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in tumor cells.[1][3]
Q2: What is the recommended starting concentration for in vitro experiments?
Based on preclinical studies, a starting concentration range of 10 µM to 30 µM is often used for in vitro experiments with this compound.[4] However, the optimal concentration is highly dependent on the cell line being investigated. It is crucial to perform a dose-response experiment (e.g., an MTT or other viability assay) to determine the IC50 (half-maximal inhibitory concentration) for each specific cell line.
Q3: How should I prepare a this compound stock solution for in vitro use?
This compound is sparingly soluble in water.[3] For in vitro experiments, a stock solution is typically prepared by dissolving this compound powder in 100% dimethyl sulfoxide (DMSO).[4] This stock solution should be stored at -20°C. Before treating cells, the stock solution should be diluted in fresh cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the cell culture does not exceed a level that could cause toxicity (typically <0.5%).
Q4: What are the known toxicities of this compound from clinical trials?
Phase I clinical trials of intravenous this compound have identified several dose-limiting toxicities at higher doses. In a study involving patients with recurrent high-grade glioma, toxicities such as hypoxia and interstitial nephritis were observed at a dose of 2200 mg/day.[3] Another Phase I study of an oral formulation of this compound in a similar patient population noted a case of QTc prolongation.[5] It is important to note that at the maximum tolerated dose (MTD) of 1700 mg/day for the intravenous formulation, the drug was generally well-tolerated.[3]
Q5: Are there any known off-target effects of this compound?
While this compound is designed to target Sp1-regulated transcription, like many small molecule inhibitors, the potential for off-target effects exists. The parent compound, NDGA, has been associated with hepato- and nephrotoxicity.[6] Although this compound was developed to improve the safety profile, researchers should remain vigilant for unexpected cellular responses. Careful experimental design with appropriate controls is essential to distinguish between on-target and potential off-target effects.
Section 2: Data Presentation
This section provides a summary of quantitative data related to this compound's effects and toxicity.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Cell Proliferation | Concentration-dependent inhibition observed | [7] |
| C33A | Cervical Cancer | Cell Proliferation | Concentration-dependent inhibition observed | [7] |
| HCC2429 | Non-Small Cell Lung Carcinoma | Clonogenic Survival | Dose enhancement ratio of 1.26 with radiation | [4] |
| H460 | Non-Small Cell Lung Carcinoma | Clonogenic Survival | Dose enhancement ratio of 1.18 with radiation | [4] |
Note: Specific IC50 values for cytotoxicity are not consistently reported in the reviewed literature. The available data indicates dose-dependent effects and radiosensitizing properties at specific concentrations.
Table 2: Summary of this compound Dosage and Toxicities in Phase I Clinical Trials
| Trial Identifier | Formulation | Dose Range | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Patient Population | Reference |
| NCT00404248 | Intravenous | 750 - 2200 mg/day | 1700 mg/day | Hypoxia, Interstitial Nephritis | Recurrent High-Grade Glioma | [3][5] |
| NCT02575794 | Oral | 1200 - 6000 mg/day | Not Established* | QTc Prolongation | Recurrent High-Grade Glioma | [5][8] |
*Dose escalation was terminated due to poor bioavailability, not toxicity.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound's efficacy and toxicity.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Survivin and Cdc2 Expression
This protocol details the detection of changes in protein expression of key this compound targets.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-Cdc2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, Cdc2, and a loading control overnight at 4°C. Recommended starting dilutions for antibodies can be found on the manufacturer's datasheet (e.g., 1:1000).[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of survivin and Cdc2 to the loading control to determine the relative change in protein expression.
Section 4: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound.
Troubleshooting Cytotoxicity Assays (e.g., MTT Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- "Edge effect" due to evaporation- Pipetting errors | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes regularly and use consistent pipetting techniques.[1] |
| High Background Signal in Control Wells | - Media components (e.g., phenol red)- Microbial contamination- Compound interference | - Use phenol red-free medium for colorimetric assays.- Regularly test for and discard contaminated cell cultures.- Include a "compound-only" control to assess for direct reduction of the assay reagent.[2] |
| Low Potency (High IC50) or No Effect | - Suboptimal assay duration- Low target antigen expression (if applicable)- Compound instability | - Perform a time-course experiment to determine the optimal endpoint.- Confirm target expression in the cell line using techniques like Western blot or flow cytometry.- Test the stability of this compound in the culture medium over the incubation period.[2] |
Troubleshooting Flow Cytometry for Cell Cycle Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Cell Clumps or Aggregates | - Over-trypsinization- Presence of free DNA from dead cells- High cell density | - Use a gentle cell detachment method and avoid harsh pipetting.- Add DNase I to the cell suspension.- Filter the cell suspension through a nylon mesh before analysis.[2] |
| Poor Resolution of Cell Cycle Peaks | - High flow rate- Inappropriate PI concentration- Debris in the sample | - Use a low flow rate during acquisition.- Titrate the PI concentration to find the optimal staining.- Gate out debris based on forward and side scatter properties.[3] |
| High Coefficient of Variation (CV) of G0/G1 Peak | - Inconsistent staining- Instrument misalignment | - Ensure a consistent staining protocol for all samples.- Run alignment beads to check and adjust the cytometer's laser alignment.[3] |
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to this compound research.
Caption: this compound's mechanism of action via Sp1 inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Terameprocol Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Terameprocol (tetra-O-methyl nordihydroguaiaretic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: The most common and commercially available starting material for the synthesis of this compound is nordihydroguaiaretic acid (NDGA). This compound is a semi-synthetic derivative of NDGA, where all four phenolic hydroxyl groups of NDGA are methylated.
Q2: My synthesis of this compound has a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the methylation of NDGA to form this compound can stem from several factors. Incomplete reaction is a primary cause, which can be due to insufficient amounts of the methylating agent or base, or suboptimal reaction time and temperature. Oxidation of the phenolic starting material can also occur. To improve the yield, ensure you are using a sufficient excess of the methylating agent (e.g., dimethyl sulfate) and base (e.g., potassium carbonate), and that the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC). Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the hydroquinone moieties in the starting material.
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are these impurities?
A3: The most common impurities in this compound synthesis are incompletely methylated derivatives of NDGA. These can include mono-, di-, and tri-O-methylated NDGA analogs. The presence of these impurities indicates an incomplete reaction.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification of this compound to a high degree of purity (>95%) can be effectively achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase column is typically suitable for separating the fully methylated this compound from the more polar, incompletely methylated impurities.
Q5: What are the recommended storage conditions for this compound?
A5: this compound powder should be stored in a cool, dark, and dry place. Stock solutions, typically prepared in DMSO, can be stored at -20°C for extended periods.[1][2] Stability studies have shown that this compound in DMSO is stable for up to 26.9 months at -20°C, and in plasma for up to 20 months at -70°C.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Inactive reagents (methylating agent, base).- Incorrect reaction temperature.- Insufficient reaction time. | - Use fresh, high-quality dimethyl sulfate and anhydrous potassium carbonate.- Ensure the reaction is heated to the appropriate temperature (e.g., 56°C for acetone).- Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
| Presence of partially methylated impurities | - Insufficient amount of methylating agent or base.- Non-homogenous reaction mixture. | - Increase the molar equivalents of dimethyl sulfate and potassium carbonate.- Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. |
| Product degradation | - Oxidation of phenolic groups (if starting material is not fully consumed).- Harsh work-up conditions. | - Perform the reaction under an inert atmosphere (N2 or Ar).- Use a mild aqueous work-up and avoid strong acids or bases if possible. |
| Difficulty in purification by column chromatography | - Similar polarity of this compound and impurities. | - Use semi-preparative HPLC with a suitable reverse-phase column for better separation.- Optimize the mobile phase gradient to enhance the resolution between the desired product and impurities. |
| Low recovery after HPLC purification | - Product precipitation on the column.- Suboptimal mobile phase. | - Ensure the crude product is fully dissolved before injection.- Adjust the mobile phase composition to improve the solubility of this compound. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Notes |
| Starting Material | Nordihydroguaiaretic Acid (NDGA) | A naturally occurring lignan. |
| Synthesis Method | Exhaustive Methylation | Using dimethyl sulfate and potassium carbonate. |
| Reported Yield | 99% | For the synthesis of tetra-O-methyl-NDGA from NDGA.[3] |
| Purity before Purification | Variable | Dependent on reaction completion; may contain mono-, di-, and tri-methylated NDGAs. |
| Purification Method | Semi-preparative HPLC | For achieving high purity. |
| Reported Purity after Purification | >95% | Purity assessed by HPLC with UV detection. |
| Analytical Method for Purity | HPLC-UV, LC-MS/MS | For quantitative analysis and impurity profiling.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from NDGA
This protocol is based on a reported high-yield synthesis.[3]
Materials:
-
Nordihydroguaiaretic acid (NDGA)
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of NDGA (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (6.0 eq).
-
Stir the suspension vigorously.
-
Add dimethyl sulfate (4.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 56°C and maintain it at this temperature with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the NDGA spot is no longer visible.
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by HPLC
Instrumentation and Materials:
-
Semi-preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Crude this compound dissolved in a minimal amount of the initial mobile phase mixture or DMSO.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% B).
-
Dissolve the crude this compound in the mobile phase or DMSO. If using DMSO, ensure the injection volume is small to avoid peak distortion.
-
Inject the sample onto the column.
-
Run a linear gradient to elute the compounds. A typical gradient might be from 50% B to 100% B over 30-40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm). This compound, being the most non-polar compound, should have the longest retention time compared to the partially methylated impurities.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Verify the purity of the final product by analytical HPLC.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via Sp1 inhibition.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Terameprocol stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of terameprocol for long-term storage and troubleshooting for experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C. For optimal stability, it is also recommended to protect it from light and moisture by storing it in a tightly sealed container in a dark, dry place.
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound, for example in dimethyl sulfoxide (DMSO), should be stored at -20°C.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the shelf-life of this compound?
Q4: What are the likely degradation pathways for this compound?
A4: Although specific degradation products for this compound have not been extensively documented in publicly available literature, based on its chemical structure (a tetra-O-methyl derivative of nordihydroguaiaretic acid), the most probable degradation pathways are oxidation and hydrolysis. The ether linkages may be susceptible to hydrolysis under acidic or basic conditions, and the aromatic rings could be prone to oxidation, especially when exposed to light, air, or certain metal ions.
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection for color changes in the powder or solution can be an initial indicator. However, chemical degradation may not always be visible. The most reliable method to assess the purity and integrity of your this compound stock is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially linked to its stability.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Action |
| Reduced or inconsistent biological activity (e.g., lower than expected inhibition of Sp1-mediated transcription). | The active concentration of this compound may be lower than assumed due to degradation. This can result from improper storage of the powder or stock solutions, or from instability in the experimental medium. | 1. Verify Storage: Confirm that both the powder and stock solutions have been stored at -20°C and protected from light. 2. Prepare Fresh Solutions: Prepare a fresh stock solution from the powder. If possible, use a new vial of this compound. 3. Assess Purity: If the problem persists, analyze the stock solution using HPLC to determine the concentration of intact this compound. 4. Minimize Incubation Time: If this compound is suspected to be unstable in your experimental buffer, minimize the pre-incubation time before adding it to your cells or assay. |
| High variability between experimental replicates. | This could be due to inconsistent degradation of this compound across different samples. This might happen if stock solutions are not handled uniformly (e.g., different numbers of freeze-thaw cycles, exposure to light). | 1. Standardize Handling: Ensure all aliquots of this compound stock solution are treated identically. Use single-use aliquots to avoid freeze-thaw cycles. 2. Protect from Light: During experiments, protect this compound-containing solutions from direct light exposure by using amber tubes or covering them with foil. |
| Unexpected or off-target effects observed in experiments. | Degradation products of this compound may have their own biological activities, which could differ from the parent compound and lead to unforeseen experimental outcomes. | 1. Confirm Identity: Use a validated analytical method like HPLC-MS to confirm the identity and purity of your this compound stock. 2. Include Controls: Run appropriate vehicle controls (e.g., DMSO) and consider including a "degraded this compound" control if you suspect degradation is a significant issue. This can be prepared by subjecting a sample of this compound to harsh conditions (e.g., heat, strong acid/base) and then neutralizing it before use. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of a this compound solution. Specific parameters may need to be optimized for your HPLC system and column.
Objective: To determine the concentration of intact this compound and detect the presence of degradation products.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase chromatography of small molecules is a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the this compound stock solution to be tested to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution from, for example, 30% acetonitrile in water to 90% acetonitrile in water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a common wavelength for aromatic compounds such as 254 nm or 280 nm.
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the test sample.
-
Analyze the resulting chromatogram. The concentration of intact this compound can be calculated from the standard curve. The presence of additional peaks indicates the formation of degradation products.
-
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound inhibits the Sp1 transcription factor, leading to decreased transcription of genes involved in cell survival and proliferation.
Experimental Workflow: Troubleshooting this compound Stability
Caption: A logical workflow for troubleshooting experimental issues potentially related to this compound stability.
References
- 1. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to Terameprocol in Cancer Cells
Welcome to the technical support center for Terameprocol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to cancer cell resistance to this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing a decreased response. What are the potential underlying mechanisms?
A1: Acquired resistance to this compound, a selective Sp1 inhibitor, can arise from several molecular changes within the cancer cells. Since this compound's primary mechanism involves the downregulation of Sp1-regulated genes like CDK1 and survivin, resistance mechanisms often involve bypassing this blockade.[1][2] Potential mechanisms include:
-
Alterations in the Drug Target: While direct mutations in the Sp1 transcription factor are a possibility, they are less commonly reported for this class of drugs. However, post-translational modifications of Sp1 that affect its stability or activity could be altered.[3]
-
Activation of Compensatory Signaling Pathways: Cancer cells can activate alternative pathways to overcome the G2/M cell cycle arrest induced by this compound. A primary mechanism is the upregulation of other cell cycle components that are not under the control of Sp1. For instance, increased expression or activity of Cyclin E and its partner CDK2 can phosphorylate the Retinoblastoma (Rb) protein, promoting cell cycle progression independently of the Cyclin D-CDK4/6 axis that can be indirectly affected by Sp1 inhibition.[4][5][6] Activation of pro-survival pathways like PI3K/AKT/mTOR has also been implicated in resistance to CDK inhibitors, as it can promote the translation of key cell cycle proteins like Cyclin D1.[1][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[7] This is a common mechanism of multi-drug resistance.[7]
Q2: How can I experimentally determine if my cells have developed resistance?
A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase (typically a 3-fold or greater increase) in the IC50 value indicates the development of resistance.[8][9] This is determined by performing a dose-response curve using a cell viability assay.
Q3: I suspect my resistant cells are overexpressing drug efflux pumps. How can I test this?
A3: You can investigate the involvement of ABC transporters through several methods:
-
Co-treatment with an ABC Transporter Inhibitor: Perform a cell viability assay with this compound in the presence and absence of a known ABCB1 inhibitor, such as verapamil. A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of that efflux pump.[7]
-
Protein Expression Analysis: Use Western blotting or flow cytometry to quantify the protein levels of ABCB1 in your resistant cells compared to the parental line.
-
Functional Assays: Utilize fluorescent substrates of ABCB1 (e.g., Rhodamine 123) in a dye efflux assay. Resistant cells overexpressing the pump will retain less of the fluorescent dye.
Q4: My Western blot for phosphorylated CDK1 (p-CDK1) is giving a weak or inconsistent signal. What could be the issue?
A4: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of phosphate groups. Here are some troubleshooting tips:
-
Sample Preparation is Critical: Always work on ice and use pre-chilled buffers to minimize phosphatase activity.[1] Crucially, add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[1][2][4]
-
Optimize Blocking Conditions: Avoid using non-fat milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[2][10]
-
Buffer Choice: Use Tris-based buffers (like TBS/TBST) instead of phosphate-based buffers (PBS/PBST). Phosphate ions in PBS can compete with the primary antibody for binding to the phospho-epitope.[10][11]
-
Confirm Total Protein Levels: Always probe a parallel blot (or strip and re-probe your membrane) for total CDK1. This serves as a loading control and confirms that any decrease in the phospho-signal is not due to a general decrease in CDK1 protein.[4][11]
-
Enrich Your Sample: If the signal is very low, consider immunoprecipitating total CDK1 from your lysate first, and then run the immunoprecipitate on your Western blot to probe for the phosphorylated form.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers will lead to variable results. Ensure cells are in the logarithmic growth phase when seeded.[9] |
| Drug Degradation | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Test the drug on a known sensitive control cell line to confirm its activity.[12] |
| Assay Incubation Time | The optimal incubation time with the viability reagent (e.g., MTT, resazurin) can vary between cell lines. Optimize this time to ensure the signal is within the linear range of your plate reader.[13] |
| Chemical Interference | This compound may interfere with the chemistry of the viability assay (e.g., reducing MTT). Run a control plate with the drug in cell-free media to check for any background signal.[13] |
Issue 2: No Observable G2/M Arrest in Resistant Cells via Flow Cytometry
| Potential Cause | Recommended Solution |
| Compensatory Pathway Activation | The cells may have bypassed the G2/M checkpoint. Analyze the expression and phosphorylation status of key G1/S proteins like Cyclin D1, Cyclin E, CDK2, CDK4, and Rb by Western blot.[1][11] |
| Ineffective Drug Concentration | The IC50 of the resistant line may be significantly higher. Ensure you are treating with a concentration of this compound that is effective in the parental line and test a higher dose range for the resistant line. |
| Timing of Analysis | The peak of cell cycle arrest may have shifted. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing cell cycle changes after treatment. |
| Loss of Target Expression | Although less likely for a transcription factor, confirm the expression of Sp1 in both parental and resistant cell lines via Western blot or qRT-PCR. |
Data on Resistance to Sp1 and CDK Inhibitors
The following tables summarize representative quantitative data from studies on resistance to CDK inhibitors, which can serve as a benchmark for what might be expected in this compound-resistant cells.
Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| Kelly (Neuroblastoma) | THZ1 (CDK7/12 Inhibitor) | ~0.015 | >0.3 | >20 | [13] |
| HCC827 (NSCLC) | Erlotinib (EGFR-TKI) | 0.0065 - 0.022 | 0.197 | ~9-30 | [14] |
| SCLC Cell Lines (Average) | Etoposide | 4.02 | 71.9 | ~18 | [15] |
| KB-3-1 (Cervical Cancer) | Palbociclib (CDK4/6 Inhibitor) | 2.56 | 7.91 (in ABCB1 overexpressing cells) | 3.1 | [7] |
Table 2: Changes in Protein Expression in CDK Inhibitor-Resistant Cells
| Cell Line | Resistance to | Protein Change | Fold Change | Consequence | Reference |
| H358 (NSCLC) | Palbociclib | Cyclin D1 | Increased | Restored Rb phosphorylation | [11] |
| H358 (NSCLC) | Palbociclib | CDK6 | Increased | G1/S progression | [11] |
| Palbociclib-resistant breast cancer cells | Palbociclib | Cyclin D1 | Significantly Higher | CDK4/6 inhibitor resistance | [1] |
| Palbociclib-resistant breast cancer cells | Palbociclib | CDK4 | Significantly Higher | CDK4/6 inhibitor resistance | [1] |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol uses a dose-escalation method to select for resistant cells.
-
Determine Initial IC50: First, accurately determine the IC50 of this compound for your parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, significant cell death is expected. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them and re-seed them in the same drug concentration.[16]
-
Dose Escalation: Once the cells have a stable growth rate (comparable to the parental line) at the current drug concentration (usually after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.[16]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.[13] If at any point the majority of cells die after a dose increase, revert to the previous concentration until the culture recovers.[5]
-
Characterization: Once cells are stably proliferating at a concentration at least 10-fold higher than the initial IC50, they can be considered a resistant population.
-
Validation: Re-determine the IC50 of the new resistant line and compare it to the parental line. A greater than 3-fold increase confirms resistance.[9] Maintain the resistant cell line in media containing the final selection concentration of this compound.
Protocol 2: Western Blot for Total and Phosphorylated CDK1
-
Sample Preparation:
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Place culture dishes on ice, aspirate media, and wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape cells, transfer lysate to a pre-chilled microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for phospho-CDK1 (e.g., p-CDK1 Tyr15) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
To normalize, either strip the membrane and re-probe for total CDK1 and a loading control (e.g., GAPDH, β-actin) or run a parallel gel.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Terameprocol Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of Terameprocol to solid tumors. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in solid tumors?
A1: this compound (also known as EM-1421 or M4N) is a semi-synthetic derivative of a naturally occurring plant lignan with potential anticancer activity.[1] Its primary mechanism of action is the selective inhibition of the Specificity Protein 1 (Sp1) transcription factor.[1][2] Sp1 is overexpressed in many cancers and regulates the expression of genes involved in critical cellular processes.[1][3] By inhibiting Sp1, this compound can suppress the transcription of Sp1-regulated proteins, including:
-
Cyclin-dependent kinase 1 (CDK1/Cdc2): A key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 leads to cell cycle arrest.[4][5]
-
Survivin: An inhibitor of apoptosis protein (IAP). Downregulation of survivin promotes apoptosis (programmed cell death) in tumor cells.[4][5]
-
Vascular Endothelial Growth Factor (VEGF): A critical factor in angiogenesis (the formation of new blood vessels that supply tumors). Inhibition of VEGF can decrease tumor vascularization.[2]
This multi-pronged attack on cancer cell proliferation, survival, and angiogenesis makes this compound a subject of interest for solid tumor therapy.[2]
Q2: What are the main challenges in delivering this compound to solid tumors?
A2: The primary challenge in delivering this compound is its poor aqueous solubility.[4] This characteristic can lead to several experimental issues:
-
Difficulty in achieving therapeutic concentrations: The compound may precipitate out of solution, leading to low and variable plasma concentrations after administration.
-
Formulation complexities: Specialized formulations are required to solubilize this compound for both in vitro and in vivo studies.
-
Potential for vehicle-related toxicity: The excipients used to dissolve this compound can have their own biological effects or toxicities, as seen with the metabolic acidosis caused by a polyethylene glycol (PEG)-containing formulation in a Phase I clinical trial.[4]
Q3: What formulations have been used for this compound delivery?
A3: Several formulations have been developed to address this compound's poor solubility:
-
Parenteral Formulation (CPE): A formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) and polyethylene glycol (PEG) 300 was developed for intravenous administration.[6] However, the PEG component was found to cause metabolic acidosis in patients and was subsequently removed.[4]
-
Reformulated Parenteral Formulation (TC6): A PEG-free formulation containing this compound, HP-β-CD, and water was developed to mitigate the acidosis issue.[4]
-
Oral Formulation: An oral formulation of this compound in soft gelatin capsules has been evaluated in clinical trials for high-grade glioma.[7][8]
-
Topical/Local Formulations: Intratumoral, intravaginal, and topical ointment formulations have also been investigated.[2][4]
Troubleshooting Guides
Formulation and Administration
Q4: I am observing precipitation when preparing my this compound solution for in vitro experiments. What can I do?
A4: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here are some troubleshooting steps:
-
Use of an Organic Solvent Stock: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Serial Dilution: When preparing your final working concentration, perform a serial dilution. First, dilute the stock solution in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your complete cell culture medium.
-
Slow Addition and Agitation: Add the this compound stock solution dropwise to your media while gently swirling or vortexing. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Media: Warming the cell culture media to 37°C may improve the solubility of this compound during dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same concentration of DMSO to account for any effects of the solvent itself.
Q5: My this compound-cyclodextrin formulation for in vivo studies is cloudy. What should I do?
A5: Cloudiness in a cyclodextrin formulation can indicate incomplete complexation or precipitation. Here are some tips:
-
Ensure Proper Molar Ratio: The molar ratio of this compound to hydroxypropyl-β-cyclodextrin is crucial for effective encapsulation. This may need to be empirically determined for your specific experimental conditions.
-
Sonication: Use a sonicator to aid in the dissolution and complexation of this compound within the cyclodextrin.
-
Gentle Heating: Gentle heating of the solution can facilitate the dissolution process. However, be cautious to avoid degradation of this compound.
-
pH Adjustment: The pH of the solution can influence the stability of the complex. Ensure the pH of your final formulation is within a physiologically acceptable range.
-
Filtration: After preparation, filter the solution through a 0.22 µm filter to remove any undissolved particles or aggregates before administration.
Q6: I am seeing signs of toxicity in my animal model that do not seem to be related to this compound's known mechanism of action. What could be the cause?
A6: If you are observing unexpected toxicity, consider the following:
-
Vehicle Toxicity: The vehicle used to dissolve this compound could be causing the toxic effects. Always include a vehicle-only control group in your in vivo experiments to assess any toxicity from the formulation itself. As noted, a previous parenteral formulation of this compound containing PEG 300 was found to cause metabolic acidosis.[4]
-
Dose and Administration Route: The dose may be too high, or the route of administration may be inappropriate. Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose for your specific animal model and administration route.
-
Compound Stability: Ensure that your this compound formulation is stable and has not degraded into more toxic byproducts.
In Vitro Experiments
Q7: My cell viability assay results with this compound are inconsistent. What could be the problem?
A7: Inconsistent results in cell viability assays (e.g., MTT, MTS) can arise from several factors:
-
Precipitation of this compound: As mentioned in Q4, if this compound precipitates in the cell culture medium, the actual concentration of the drug available to the cells will be lower and more variable than intended. Visually inspect your plates for any signs of precipitation.
-
Cell Seeding Density: Ensure that you are using a consistent and appropriate cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
-
Incubation Time: The effects of this compound on cell viability are time-dependent. Optimize the incubation time to observe a significant effect.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound that is a reducing agent could directly reduce the MTT or MTS tetrazolium salt, leading to a false-positive signal for viability. If you suspect this, you can run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
Data Presentation
Table 1: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Dose | Route | Value | Unit |
| Cmax | Mouse | 50 mg/kg | IV | 14.7 | µg/mL |
| t1/2 | Mouse | 50 mg/kg | IV | 135.0 | min |
| Clearance | Mouse | 50 mg/kg | IV | 201.9 | mL/min/kg |
| Absolute Bioavailability | Mouse | 44 mg/kg | Oral | ~88 | % |
Table 2: Phase I Clinical Trial of Intravenous this compound in Solid Tumors
| Parameter | Patients with Stable Disease | Patients with Progressive Disease | Total Evaluable Patients |
| Number of Patients | 8 | 17 | 25 |
Data from a Phase I trial of intravenous this compound administered for 5 consecutive days each month.[2]
Table 3: Phase I Clinical Trial of Oral this compound in Recurrent High-Grade Glioma
| Dose Level (fasted) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Maximum AUC |
| 1,200 mg/day | 3 | 0 | <5 µgh/mL |
| 2,400 mg/day | 6 | 0 | <5 µgh/mL |
| 3,600 mg/day | 3 | 0 | <5 µgh/mL |
| 6,000 mg/day | 2 | 0 | <5 µgh/mL |
Increased oral dosage did not lead to increased systemic exposure, with a maximal Area Under the Curve (AUC) of less than 5 µg*h/mL.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation for Parenteral Administration
This protocol is a general guideline and may require optimization.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Amounts: Determine the required amounts of this compound and HP-β-CD based on the desired final concentration and molar ratio. A 1:1 molar ratio is a common starting point for complexation.
-
Dissolve HP-β-CD: In a sterile vial, dissolve the calculated amount of HP-β-CD in sterile water for injection with the aid of a magnetic stirrer.
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Facilitate Dissolution: To aid in the dissolution and complexation, you can:
-
Gently warm the solution (e.g., to 40-50°C). Avoid excessive heat to prevent degradation.
-
Sonciate the mixture in a water bath sonicator until the solution becomes clear.
-
-
Cool to Room Temperature: Allow the solution to cool to room temperature.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: Before use, visually inspect the solution for any signs of precipitation or particulate matter.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the no-treatment control.
Protocol 3: In Vivo Xenograft Tumor Model
This is a general protocol and should be adapted based on the specific cell line, animal model, and experimental goals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
This compound formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Preparation: Culture the cancer cells to be used for implantation. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS or serum-free medium and Matrigel (typically a 1:1 ratio) at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound formulation and the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Mandatory Visualizations
Caption: this compound's mechanism of action via Sp1 inhibition.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Sp1 and the 'hallmarks of cancer' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Terameprocol Therapeutic Index Enhancement
Welcome to the technical support center for Terameprocol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of this promising anticancer agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that functions as a site-specific transcription inhibitor.[1] It competitively binds to the DNA binding domains for the Sp1 (Specificity protein 1) transcription factor.[1] In many cancer cells, Sp1 is overexpressed and drives the transcription of genes essential for tumor growth and survival, including survivin, cyclin-dependent kinase 1 (Cdc2/Cdk1), and Vascular Endothelial Growth Factor (VEGF).[1][2] By inhibiting Sp1-mediated transcription, this compound can induce cell cycle arrest, promote apoptosis, and reduce angiogenesis.[2] Healthy tissues, which are less reliant on survivin, are not significantly affected, which forms the basis of its selective tumoricidal activity.[3]
Q2: My in vitro cytotoxicity assays with this compound show inconsistent IC50 values across different cancer cell lines. What could be the cause?
A2: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Sp1 Dependency: The cytotoxic effect of this compound is linked to the cell's reliance on Sp1-regulated genes. Cell lines with higher Sp1 expression and dependency are generally more sensitive.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can alter the physiological state of the cells and their response to treatment.
-
Assay Incubation Time: The duration of drug exposure significantly impacts the observed IC50 value. Since this compound affects transcription, a sufficient duration is needed for the downstream effects (protein depletion, cell cycle arrest) to manifest. Standardize incubation times (e.g., 48, 72 hours) for consistent results.
-
Compound Stability: Ensure that this compound stock solutions are stored correctly and freshly diluted for each experiment to prevent degradation.
Q3: I am observing significant toxicity in my non-cancerous control cell lines. How can I improve the selectivity and therapeutic index of this compound?
A3: While this compound is designed for tumor selectivity, off-target effects can occur, especially at higher concentrations. Strategies to enhance its therapeutic index include:
-
Combination Therapy: Preclinical data suggest that this compound can act synergistically with standard chemotherapy agents (e.g., paclitaxel, temozolomide) and radiation.[2][4] This allows for lower, less toxic doses of each agent to be used. Combining this compound with radiation has been shown to significantly enhance radiosensitivity in non-small cell lung carcinoma cell lines.[4][5]
-
Targeted Drug Delivery: Encapsulating this compound into nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles) functionalized with tumor-targeting ligands is a promising strategy. This can increase drug accumulation at the tumor site, maximizing efficacy while minimizing systemic exposure and toxicity to healthy tissues.
Q4: My in vivo tumor model is showing limited efficacy with systemic this compound administration. What are potential reasons and solutions?
A4: Limited in vivo efficacy can be frustrating. Key factors to investigate are:
-
Pharmacokinetics & Bioavailability: The oral bioavailability of this compound has been found to be very low (~2%) in clinical trials, meaning that high oral doses do not necessarily lead to increased systemic exposure.[5] Intravenous administration may provide more predictable plasma concentrations.
-
Formulation: this compound is poorly soluble in water.[3] An early intravenous formulation used PEG 300 and cyclodextrin, but the PEG component was linked to metabolic acidosis.[3] Ensure you are using a well-tolerated and stable formulation, such as the reformulated PEG-free version, for your studies.[3]
-
Dosing Schedule: As a transcription inhibitor, continuous or frequent dosing may be more effective at maintaining suppression of target genes than intermittent, high-dose schedules.[5]
-
Combination Strategies: As mentioned in A3, combining this compound with other treatments like radiation or temozolomide is a powerful strategy to overcome resistance and enhance in vivo efficacy.[2]
Troubleshooting Guides
Guide 1: Optimizing In Vitro Cytotoxicity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High IC50 Variability | Inconsistent cell seeding density. | Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize overnight before adding the drug. |
| Fluctuation in intracellular Sp1/survivin levels. | Standardize cell passage number and culture conditions. Periodically verify target protein expression via Western blot. | |
| Drug degradation. | Prepare fresh drug dilutions from a validated stock solution for every experiment. Store stock solutions in small aliquots at -80°C. | |
| Low Potency in a Known Sensitive Cell Line | Incorrect assay endpoint. | This compound induces G2/M arrest.[3] A 24-hour assay may not be long enough to reflect cytotoxic effects. Run time-course experiments (e.g., 24, 48, 72 hours). |
| Suboptimal assay type. | For cytostatic drugs, a simple viability assay (like MTT) may not capture the full effect. Consider using a clonogenic survival assay to assess long-term impact on cell proliferation. |
Guide 2: Troubleshooting In Vivo Efficacy Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Significant Tumor Growth Inhibition | Poor drug exposure at the tumor site. | Confirm drug formulation and route of administration. For oral dosing, consider bioavailability issues. Switch to intraperitoneal (IP) or intravenous (IV) injection. Conduct a pilot pharmacokinetic study to measure plasma and tumor drug concentrations. |
| Rapid tumor growth model. | Use a slower-growing tumor xenograft model to provide a wider window for the therapeutic effect to become apparent. | |
| Intrinsic tumor resistance. | The selected tumor model may not be highly dependent on the Sp1/survivin axis. Screen cell lines in vitro first. Consider a combination therapy approach (e.g., with temozolomide for glioma models) to overcome resistance.[2] | |
| Toxicity Observed in Animal Models (e.g., weight loss) | Formulation issues. | If using a custom formulation, ensure the vehicle is well-tolerated. The original CPE formulation containing PEG was known to cause acidosis.[3] |
| Dose is too high. | Perform a maximum tolerated dose (MTD) study before the efficacy experiment. Reduce the dose and/or combine with another agent to achieve a synergistic effect at a lower, non-toxic dose. |
Data Presentation
Table 1: Summary of Phase I Intravenous this compound Clinical Trial in High-Grade Glioma
Data synthesized from Grossman et al., Neuro-oncology, 2012.[2][3]
| Dose Level (mg/day for 5 days) | No. of Patients | Dose-Limiting Toxicities (DLTs) | Outcome |
| 750 | 7 | None | - |
| 1100 | 7 | None | - |
| 1700 | 13 | None | Recommended Phase II Dose (RP2D) |
| 2200 | 8 | Hypoxia, Interstitial Nephritis | Maximum Tolerated Dose (MTD) Exceeded |
| Overall | 35 | - | Stable disease in 28% of evaluable patients |
Table 2: Preclinical Radiosensitization Effect of this compound in NSCLC Cell Lines
Data from Krakstad et al., J Thorac Oncol, 2011.[4][5]
| Cell Line | This compound Conc. (µM) | Radiation Dose (Gy) | Dose Enhancement Ratio (DER) | P-value |
| HCC2429 | 10 | 0 - 6 | 1.26 | 0.019 |
| H460 | 10 | 0 - 6 | 1.18 | 0.001 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Sp1-Target Proteins (Survivin, Cdc2)
-
Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvesting: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Survivin, Cdc2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
Visualizations
Caption: this compound's mechanism of action via Sp1 transcription factor inhibition.
Caption: Experimental workflow for evaluating combination therapy with this compound.
Caption: Logic diagram for troubleshooting poor in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erimos.com [erimos.com]
- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Terameprocol and Nordihydroguaiaretic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer properties of terameprocol and its parent compound, nordihydroguaiaretic acid (NDGA). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to inform research and drug development decisions.
Introduction and Overview
Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan found in the creosote bush, Larrea tridentata. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties. This compound (also known as M4N or tetra-O-methyl NDGA) is a semi-synthetic derivative of NDGA, developed to enhance its therapeutic potential and improve its pharmacological profile. While structurally related, these two compounds exhibit distinct mechanisms of action and anticancer activities.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the anticancer activity of this compound and NDGA lies in their primary molecular targets. This compound is a specific inhibitor of the Sp1 transcription factor, whereas NDGA has a broader range of targets, including lipoxygenases and various receptor tyrosine kinases.[1]
This compound: This compound's primary mechanism of action is the selective inhibition of the Specificity protein 1 (Sp1) transcription factor.[2][3] Sp1 is crucial for the expression of numerous genes involved in cancer cell proliferation, survival, and angiogenesis. By inhibiting Sp1, this compound downregulates the expression of key proteins such as:
-
Survivin: An inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[3][4]
-
Cyclin-dependent kinase 1 (Cdk1/Cdc2): A critical regulator of the G2/M phase of the cell cycle.[2][3]
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis.[2][5]
This targeted inhibition leads to cell cycle arrest, induction of apoptosis, and a decrease in tumor-associated angiogenesis.[2][3]
Nordihydroguaiaretic Acid (NDGA): In contrast to the specific action of this compound, NDGA exhibits a multi-targeted approach. Its anticancer effects are attributed to the inhibition of several key cellular pathways:
-
Lipoxygenase (LOX) Inhibition: NDGA is a potent inhibitor of lipoxygenase enzymes, particularly 5-LOX, which are involved in the production of pro-inflammatory leukotrienes.[6]
-
Receptor Tyrosine Kinase (RTK) Inhibition: NDGA has been shown to inhibit the activity of several RTKs, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and c-erbB2/HER2/neu, which are crucial for cancer cell growth and survival.[7][8]
-
Other Effects: NDGA has also been reported to induce apoptosis through the disruption of the actin cytoskeleton and to inhibit other signaling pathways involved in cell proliferation.[9]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo anticancer activities of this compound and NDGA based on available experimental data.
Table 1: In Vitro Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | Concentration-dependent inhibition | [10] |
| C33A | Cervical Cancer | Concentration-dependent inhibition | [10] | |
| Nordihydroguaiaretic Acid (NDGA) | H-69 | Small Cell Lung Cancer | ~3-5 | [11][12] |
| HL-60 | Leukemia | 10.5 (24h), 9.7 (48h), 8.5 (72h) | [13] | |
| U-937 | Leukemia | 12.1 (24h), 11.2 (48h), 10.3 (72h) | [13] | |
| H1975 | Non-Small Cell Lung Cancer | ~15-25 | [14][15] | |
| H358 | Non-Small Cell Lung Cancer | ~15-25 | [14][15] | |
| Calu-1 | Non-Small Cell Lung Cancer | ~15-25 | [14][15] | |
| A549 | Non-Small Cell Lung Cancer | ~30-45 | [14][15] | |
| SKLU-1 | Non-Small Cell Lung Cancer | ~30-45 | [14][15] | |
| H2228 | Non-Small Cell Lung Cancer | ~30-45 | [14][15] | |
| MCF-7 | Breast Cancer | ~30 | [7][16] | |
| LAPC-4 | Prostate Cancer | <10 | [8] | |
| GBM | Glioblastoma | 100 (24h), 250 (4h) | [17] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Anticancer Activity
| Compound | Tumor Model | Dosage | Outcome | Reference |
| This compound | SW-780 human bladder cancer xenograft | 50 and 100 mg/kg, i.p., daily for 21 days | Reduced rate of tumor growth | [10] |
| Human xenograft tumors (liver, prostate, colorectal, breast) | Systemic treatment | Suppressed in vivo growth | [3] | |
| Nordihydroguaiaretic Acid (NDGA) | Pancreatic and cervical tumor xenografts | 750 µ g/mouse , i.p., 5x/week for 3 weeks | Delayed tumor growth | [9] |
| MCNeuA breast cancer cells implanted in mice | Intraperitoneal injection 3 times per week | Decreased growth rates | [7][16] |
Table 3: Clinical Trial Outcomes
| Compound | Trial Phase | Cancer Type | Key Findings | Reference |
| This compound | Phase I | Recurrent High-Grade Glioma | No radiologic responses, but stable disease in 9 of 32 evaluable patients (28%). Median overall survival was 5.9 months. Recommended Phase II dose identified. | [4] |
| Phase I | Refractory Solid Tumors | 8 of 25 evaluable patients exhibited stable disease. Generally well-tolerated. | [2] | |
| Phase I | Refractory Solid Tumors | Partial response in 1/29 patients and stable disease in 6/29 patients. | [18] | |
| Phase I | Advanced Leukemias | Maximum tolerated dose determined. | [4] | |
| Nordihydroguaiaretic Acid (NDGA) | Phase II | Hormone-sensitive non-metastatic prostate cancer | Terminated | [6] |
| Phase I | Nonmetastatic Relapsed Prostate Cancer | Terminated | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
Test compound (this compound or NDGA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells to be tested
-
6-well plates
-
Test compound (this compound or NDGA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot for Survivin Expression
This protocol details the detection of survivin protein levels in cell lysates.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Survivin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells to be tested
-
Test compound (this compound or NDGA)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[11][13][14][19]
Conclusion
This compound and NDGA, while originating from the same natural product, represent two distinct approaches to cancer therapy. NDGA's broad-spectrum activity, targeting multiple pathways, makes it a valuable tool for preclinical research. However, its clinical development has been hampered by toxicity concerns.[1]
This compound, as a rationally designed derivative, offers a more targeted approach by specifically inhibiting the Sp1 transcription factor. This specificity translates to a potentially more favorable safety profile and has shown promise in early-stage clinical trials, particularly in achieving disease stabilization in heavily pretreated patients.[1][2] For drug development professionals, this compound's focused mechanism of action and better tolerability suggest a more viable path forward, especially in combination with other anticancer agents.
Future research should continue to explore the full potential of both compounds, with a focus on identifying predictive biomarkers for this compound's efficacy and further investigating novel, less toxic derivatives of NDGA.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells. [scholars.duke.edu]
- 8. Inhibitory Effects of Nordihydroguaiaretic acid (NDGA) on the IGF-1 Receptor and Androgen Dependent Growth of LAPC-4 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of nordihydroguaiaretic acid-induced growth inhibition and apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Tetra-O-methyl-nordihydroguaiaretic acid inhibits energy metabolism and synergistically induces anticancer effects with temozolomide on LN229 glioblastoma tumors implanted in mice while preventing obesity in normal mice that consume high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. researchgate.net [researchgate.net]
- 16. erimos.com [erimos.com]
- 17. mdpi.com [mdpi.com]
- 18. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to Sp1 Inhibitors in Leukemia: Terameprocol vs. Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Terameprocol and other Specificity protein 1 (Sp1) inhibitors for the treatment of leukemia. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of promising therapeutic candidates.
Specificity protein 1 (Sp1) is a transcription factor that is overexpressed in various cancers, including leukemia. It plays a crucial role in tumor growth, proliferation, and survival by regulating the expression of genes involved in these processes.[1] This has led to the exploration of Sp1 inhibitors as a potential therapeutic strategy for leukemia. This guide focuses on a comparative analysis of two notable Sp1 inhibitors: this compound and Mithramycin A.
Quantitative Performance of Sp1 Inhibitors in Leukemia
The following table summarizes the in vitro efficacy of this compound and Mithramycin A in various leukemia cell lines.
| Inhibitor | Leukemia Cell Line(s) | In Vitro Efficacy (IC50) | Key Molecular Effects | Citation(s) |
| This compound | Various leukemia cell lines | Data not available in a comparative format | Induces G2 cell-cycle arrest and apoptosis. Inhibits the synthesis of cyclin-dependent kinase Cdc2 (Cdk1) and survivin. | [2][3][4] |
| Mithramycin A | Myeloid leukemia | Nanomolar concentrations suppress tumor growth | Inhibits transcription of G-C containing DNA. Suppresses anti-apoptotic gene expression (e.g., survivin, XIAP) and induces caspase-dependent apoptosis. Downregulates oncogenes like c-Myc and ha-RAS12. | [5][6][7] |
Mechanism of Action: Targeting the Sp1 Transcription Factor
This compound, a semi-synthetic derivative of nordihydroguaiaretic acid, acts as a site-specific transcription inhibitor.[8] It selectively targets Sp1-regulated proteins that are critical for cell cycle progression and apoptosis, such as survivin and cdc2.[8] By inhibiting the transcription of these genes, this compound leads to cell cycle arrest and programmed cell death in cancer cells.[2][3]
Mithramycin A, an aureolic acid antibiotic, binds to the minor groove of GC-rich DNA, thereby preventing the binding of Sp1 to its consensus sites on gene promoters.[9] This leads to the downregulation of Sp1 target genes, including those involved in cell growth, apoptosis, and angiogenesis.[5]
Clinical Development
This compound has undergone Phase I clinical trials for advanced leukemias to determine its safety, maximum tolerated dose, and pharmacokinetics.[2][10] It has also been investigated in patients with recurrent high-grade glioma and other solid tumors.[2][4][11]
Mithramycin A has a history of therapeutic use in treating testicular cancer and myeloid leukemia.[5] However, its clinical use has been limited due to significant side effects.[12][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Sp1 signaling pathway in leukemia and a general workflow for comparing Sp1 inhibitors.
Caption: Sp1 signaling pathway and points of inhibition.
References
- 1. What are Sp1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin A | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. erimos.com [erimos.com]
- 12. Interaction and Collaboration of SP1, HIF-1, and MYC in Regulating the Expression of Cancer-Related Genes to Further Enhance Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Terameprocol and Cisplatin in Lung Cancer: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Terameprocol and the established chemotherapeutic agent, cisplatin, for lung cancer research and drug development professionals. The analysis focuses on their mechanisms of action, preclinical efficacy, and toxicity profiles, supported by available experimental data.
Introduction
Cisplatin has long been a cornerstone of treatment for non-small cell lung cancer (NSCLC), exerting its cytotoxic effects through DNA damage.[1][2] However, its efficacy is often limited by significant side effects and the development of resistance.[1][3] this compound, a novel small molecule, presents an alternative mechanism of action by inhibiting the transcription of key proteins involved in cancer cell proliferation and survival.[1][4] This document aims to provide a comparative analysis of these two compounds based on publicly available preclinical data.
Mechanism of Action
This compound and cisplatin exhibit fundamentally different mechanisms of action at the molecular level.
This compound: This agent acts as a selective inhibitor of the Sp1 transcription factor.[1][4] By binding to Sp1, this compound down-regulates the transcription of several genes crucial for cancer cell survival and proliferation, most notably survivin and cyclin-dependent kinase 1 (Cdk1).[4][5] Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers, including lung cancer, and is associated with a poorer prognosis.[5][6] The downregulation of survivin is intended to promote apoptosis and inhibit cell division.[1][4]
Cisplatin: As a platinum-based compound, cisplatin's primary mode of action is the formation of covalent cross-links with DNA purine bases.[1][2] These DNA adducts disrupt DNA replication and repair mechanisms, leading to DNA damage.[1] This damage triggers cell cycle arrest, typically at the G2/M checkpoint, and ultimately induces apoptosis in rapidly dividing cancer cells.[2]
Preclinical Efficacy in Lung Cancer Models
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Histology | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference(s) |
| A549 | Adenocarcinoma | Data not available | ~6.14 - 9.0 | [cisplatin:[2][7]] |
| H1299 | Adenocarcinoma | Data not available | ~27.0 | [cisplatin:[7]] |
| H460 | Large Cell Carcinoma | Data not available | ~5.72 | [cisplatin:[7]] |
| SKMES-1 | Squamous Cell Carcinoma | Data not available | ~4.09 | [cisplatin:[7]] |
| MOR | Large Cell Carcinoma | Data not available | ~6.39 | [cisplatin:[7]] |
| HCC2429 | Adenocarcinoma | Not cytotoxic at 10 µM | Data not available | [this compound:[5][8]] |
Note: this compound's primary described effect in the HCC2429 and H460 cell lines was not direct cytotoxicity but rather radiosensitization.[5][8]
In Vivo Tumor Growth Inhibition
Preclinical studies in xenograft models provide insights into a compound's anti-tumor activity in a living organism.
| Drug | Lung Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| Cisplatin | H526 SCLC Xenograft | 3.0 mg/kg | Significant tumor response | [cisplatin:[7]] |
| Cisplatin | Lewis Lung Carcinoma | Not specified | Decreased lung cancer area | [cisplatin:[2]] |
| Cisplatin | A549 Xenograft | Not specified | Significant tumor growth suppression | [cisplatin:[9]] |
Signaling Pathways and Cellular Effects
This compound Signaling Pathway
This compound's mechanism is centered on the inhibition of Sp1-mediated transcription. This leads to a cascade of downstream effects aimed at reducing cancer cell viability.
Cisplatin Signaling Pathway
Cisplatin induces a DNA damage response that can lead to apoptosis through various signaling cascades.
Toxicity Profile
This compound: In a phase I clinical trial involving patients with solid tumors, intravenous this compound was generally well-tolerated.[1][4]
Cisplatin: Cisplatin is associated with significant toxicities, which can be dose-limiting.[10] These include:
-
Nephrotoxicity: Kidney damage is a major concern.
-
Neurotoxicity: Peripheral neuropathy is common.
-
Ototoxicity: Hearing loss can occur.
-
Myelosuppression: A decrease in the production of blood cells.
-
Gastrointestinal effects: Severe nausea and vomiting are frequent.
Experimental Protocols
Immunoblot Analysis for Survivin Expression
This protocol is based on the methodology described for detecting survivin protein levels in lung cancer cell lines.[8]
-
Cell Lysis: Lung cancer cells (e.g., HCC2429, H460) are treated with this compound or a vehicle control for a specified duration. Cells are then washed with PBS and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard assay (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for survivin (e.g., anti-survivin rabbit monoclonal antibody). A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Luciferase Reporter Assay for Survivin Promoter Activity
This protocol is adapted from methodologies used to assess the transcriptional regulation of the survivin gene.[5]
-
Plasmid Transfection: Lung cancer cells are co-transfected with a luciferase reporter plasmid containing the survivin gene promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Drug Treatment: After transfection, the cells are treated with this compound or a vehicle control.
-
Cell Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The relative luciferase activity indicates the level of survivin promoter activity.
Clonogenic Assay for Radiosensitization
This assay determines the ability of a single cell to form a colony and is used to assess the long-term effects of cytotoxic agents.[5][8]
-
Cell Seeding: A single-cell suspension of lung cancer cells is prepared, and a predetermined number of cells are seeded into multi-well plates.
-
Drug Treatment: Cells are treated with this compound or a vehicle control for a specified period.
-
Irradiation: The plates are then irradiated with varying doses of ionizing radiation.
-
Incubation: The cells are incubated for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Counting: The colonies are fixed and stained with a solution like crystal violet. The number of colonies in each well is counted.
-
Data Analysis: The surviving fraction of cells for each treatment condition is calculated and plotted against the radiation dose to generate a cell survival curve. The dose enhancement ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
Conclusion
This compound and cisplatin represent two distinct approaches to lung cancer therapy. Cisplatin is a well-established DNA-damaging agent with proven efficacy, albeit with a significant toxicity profile. This compound offers a targeted approach by inhibiting the Sp1/survivin pathway, with evidence suggesting a role as a radiosensitizer in NSCLC. The lack of direct comparative studies and limited quantitative data for this compound in lung cancer models makes a definitive comparison challenging. Further research, including head-to-head preclinical studies, is warranted to fully elucidate the comparative efficacy and safety of this compound relative to standard-of-care agents like cisplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Survivin in lung cancer: a potential target for therapy and prevention—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness and mechanism of cisplatin combined with PDT on human lung adenocarcinoma A549 cells transplanted tumor in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
evaluating Terameprocol as a radiosensitizer compared to other agents
For Immediate Release
A comprehensive evaluation of the novel investigational radiosensitizer, Terameprocol, reveals promising preclinical efficacy. This guide provides a comparative analysis of this compound against established radiosensitizing agents, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data.
Introduction
Radiotherapy is a cornerstone of cancer treatment, with an estimated 50% of all cancer patients receiving radiation treatment. The efficacy of radiotherapy is often limited by the intrinsic or acquired radioresistance of tumors. Radiosensitizers are agents that increase the sensitivity of tumor cells to radiation, thereby enhancing the therapeutic effect. This compound, a synthetic derivative of a naturally occurring plant lignan, has emerged as a potential radiosensitizer. This document provides an objective comparison of this compound's performance with other well-established radiosensitizing agents, supported by preclinical experimental data.
Mechanism of Action: this compound
This compound functions as a transcriptional inhibitor, specifically targeting the Sp1 (Specificity protein 1) transcription factor.[1][2] This inhibition leads to the downregulation of several Sp1-regulated genes that are crucial for cancer cell survival and proliferation, including:
-
Survivin: An inhibitor of apoptosis protein (IAP) that is highly expressed in most cancers and is associated with resistance to therapy.[1][3]
-
Cdk1 (Cyclin-dependent kinase 1): A key regulator of the G2/M cell cycle checkpoint.[1][4]
By downregulating these proteins, this compound is thought to induce cell cycle arrest at the G2/M phase, a point in the cell cycle where cells are most sensitive to radiation, and to lower the threshold for radiation-induced apoptosis.[4] While the precise mechanism of its radiosensitizing effect is still under investigation and may be independent of survivin inhibition, its role as an Sp1 inhibitor is a key aspect of its anticancer activity.[3][5]
Quantitative Comparison of Radiosensitizing Efficacy
The efficacy of a radiosensitizer is often quantified by the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER). These ratios measure the extent to which the agent enhances the cell-killing effect of radiation. A higher DER/SER value indicates a more potent radiosensitizer. The following table summarizes the preclinical efficacy of this compound compared to other established agents.
| Radiosensitizer | Agent Class | Cancer Cell Line(s) | Dose Enhancement Ratio (DER) / Sensitizer Enhancement Ratio (SER) | Reference(s) |
| This compound | Sp1 Transcriptional Inhibitor | H460 (Non-small cell lung) | 1.18 | [6][7] |
| HCC2429 (Non-small cell lung) | 1.26 | [6][7] | ||
| Cisplatin | Platinum Analog | H460 (Non-small cell lung) | Chemoenhancement Ratio (CER) of 18.5 (with 2 Gy) | [8] |
| A549 (Non-small cell lung) | Chemoenhancement Ratio (CER) of 1.92 (with LDFRT) | [8] | ||
| 5-Fluorouracil | Fluoropyrimidine | HT29, HCT116, MiaPaca-2 | Dose Modifying Factor (DMF) of 1.78, 1.52, and 1.3 (at SF 0.1) | [9] |
| Paclitaxel | Taxane | MCF-7 (Breast) | SER of 1.8 (at 10% survival) | |
| OVG-1 (Ovary) | SER of 1.6 (at 10% survival) | |||
| Gemcitabine | Nucleoside Analog | Panc-1 (Pancreatic) | Radiation Enhancement Ratio of 1.5 - 1.8 | [6] |
| HCT116 (Colon) | Radiation Enhancement Ratio of ~1.5 |
Note: Direct comparison of DER/SER/CER/DMF values should be made with caution due to variations in experimental conditions, cell lines, and calculation methods.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vitro Radiosensitization Assessment: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining the sensitivity of cancer cells to ionizing radiation in vitro.
Protocol for this compound:
-
Cell Culture: H460 and HCC2429 non-small cell lung carcinoma cells were cultured in appropriate media.
-
Drug Treatment: Cells were treated with 10 µM this compound or a vehicle control (DMSO) for 24 hours prior to irradiation.
-
Irradiation: Cells were irradiated with a single dose of radiation ranging from 0 to 8 Gy.
-
Colony Formation: Following irradiation, cells were plated at low density and incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed and stained with crystal violet. Colonies containing 50 or more cells were counted.
-
Data Analysis: The surviving fraction was calculated for each radiation dose, and survival curves were generated. The Dose Enhancement Ratio (DER) was calculated as the ratio of the radiation dose required to achieve a certain surviving fraction (e.g., 50%) in the control group to the dose required for the same effect in the drug-treated group.[6]
General Protocol for Other Agents (Cisplatin, 5-Fluorouracil, Paclitaxel, Gemcitabine):
Similar clonogenic assay protocols were used to evaluate the radiosensitizing effects of the comparative agents. Key steps, including cell culture, drug incubation (with varying concentrations and durations), irradiation, and colony formation and analysis, were followed.[6][8][9]
In Vivo Radiosensitization Assessment: Tumor Growth Delay Assay
This assay is used to evaluate the efficacy of a radiosensitizer in a living organism.
General Protocol (Example with 5-Fluorouracil):
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups: control (no treatment), radiation alone, drug alone (e.g., 5-Fluorouracil), and combination (drug plus radiation).
-
Tumor Measurement: Tumor volume is measured at regular intervals.
-
Data Analysis: The time it takes for the tumors in each group to reach a predetermined size is recorded. The tumor growth delay is the difference in time for the tumors in the treated groups to reach this size compared to the control group. An enhancement in tumor growth delay in the combination group compared to the single-treatment groups indicates a radiosensitizing effect.[9]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's proposed mechanism of action.
Caption: Experimental workflow for evaluating radiosensitizers.
Conclusion
Preclinical data suggests that this compound is a promising radiosensitizing agent with a distinct mechanism of action targeting the Sp1 transcription factor. Its efficacy, as measured by Dose Enhancement Ratios, is comparable to that of several established radiosensitizers in certain cancer cell lines. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential and to determine its place in the landscape of cancer radiotherapy. This guide provides a foundational comparison to aid researchers in the ongoing evaluation of this novel compound.
References
- 1. S-phase–specific radiosensitization by gemcitabine for therapeutic carbon ion exposure in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Gemcitabine and ionizing radiations: radiosensitization or radio-chemotherapy combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitization of human solid tumor cell lines with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gemcitabine-Mediated Radiosensitization of Human Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosensitization By Gemcitabine Fixed-Dose-Rate Infusion Versus Bolus Injection in a Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Enhancement of effects of irradiation by gemcitabine in a glioblastoma cell line and cell line spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
head-to-head comparison of different Terameprocol formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different formulations of Terameprocol, a selective inhibitor of the Sp1 transcription factor with potential applications in oncology. The information is compiled from various preclinical and clinical studies to aid in research and development efforts.
Mechanism of Action
This compound functions by inhibiting the Sp1 transcription factor. This inhibition disrupts the transcription of several genes crucial for cancer cell proliferation and survival, including those encoding for survivin and cyclin-dependent kinase 1 (Cdc2).[1][2][3] The downregulation of survivin, an inhibitor of apoptosis, and Cdc2, a key regulator of the G2/M cell cycle transition, leads to cell cycle arrest and programmed cell death in tumor cells.[4]
Signaling Pathway
Caption: this compound's mechanism of action.
Formulation Comparison
This compound has been formulated for various routes of administration, including intravenous, oral, and topical applications.[5] Each formulation has distinct characteristics and has been evaluated in different clinical settings.
Intravenous Formulations
Two main intravenous formulations have been developed: a polyethylene glycol (PEG)-containing formulation (CPE) and a PEG-free formulation (TC6).[4] The reformulation was prompted by instances of reversible metabolic acidosis associated with the PEG excipient in the CPE formulation.[4]
| Formulation | Composition | This compound Concentration | Key Findings |
| CPE | This compound, PEG 300, hydroxypropyl-β-cyclodextrin, water | 10 mg/mL | Associated with reversible metabolic acidosis.[4] |
| TC6 | This compound, hydroxypropyl-β-cyclodextrin, water | 6 mg/mL | Developed to eliminate PEG-related acidosis.[4] Well-tolerated at 1700 mg/day.[4] |
A Phase I study in patients with recurrent high-grade glioma using both formulations showed that stable disease was achieved in 28% of evaluable patients, with a median survival of 5.9 months.[4]
Oral Formulation
An oral formulation of this compound in soft gelatin capsules is currently under investigation in a Phase I clinical trial for patients with high-grade glioma.[5]
| Formulation | Composition | Study Objectives |
| Oral Capsules | This compound in soft gelatin capsules | Determine the maximum tolerated dose (MTD).[5] Assess this compound concentrations in plasma versus tumor tissue.[5] Determine the maximum duration of safe oral administration.[5] |
A pharmacodynamic study in animals indicated that the oral formulation has the potential to achieve sustained plasma concentrations, allowing for continuous suppression of Sp1-regulated genes.[6]
Topical Formulation
A topical formulation has been evaluated for localized treatment.
| Formulation | Composition | Application | Key Findings |
| Vaginal Ointment | 1% and 2% this compound | Intravaginal for cervical intraepithelial neoplasia | Excellent safety profile with no serious adverse events and only mild, self-limiting side effects.[7] No detectable systemic absorption.[7] |
Experimental Protocols
Detailed methodologies for the clinical trials are crucial for interpreting the results.
Phase I Study of Intravenous this compound in High-Grade Glioma
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of intravenous this compound.
-
Patient Population: Patients with recurrent, measurable, high-grade gliomas.
-
Treatment Protocol: this compound administered intravenously for 5 consecutive days each month.[4] Dose escalation cohorts were established for patients taking and not taking enzyme-inducing antiseizure drugs (EIASDs).[4]
-
Dose Escalation: Starting dose of 750 mg/day, with prespecified escalations to 1100, 1700, 2200, 3000, 4000, 5300, 7000, and 9300 mg/day.[4]
-
Efficacy Assessment: Tumor response and progression were evaluated using the Macdonald criteria.[4]
Caption: Intravenous this compound Phase I Trial Workflow.
Phase I/II Study of this compound Vaginal Ointment
-
Objective: To define the MTD, DLTs, and pharmacokinetic profile of intravaginal this compound.
-
Patient Population: Women with biopsy-confirmed cervical intraepithelial neoplasia (CIN) 1, 2, or 3.[7]
-
Treatment Protocol: Physician-administered application of 45 mg or 90 mg of this compound directly to the cervix once weekly for three weeks.[7]
-
Pharmacokinetic Analysis: Blood samples were collected to determine systemic absorption on Day 1 of dosing.[7]
-
Safety and Efficacy Assessments: Included colposcopic examinations, HPV testing, cytology, and cervical punch biopsy.[7]
Summary
The choice of this compound formulation is highly dependent on the therapeutic application. Intravenous formulations have been explored for systemic treatment of aggressive cancers like high-grade glioma, with the PEG-free TC6 formulation showing an improved safety profile. The oral formulation is being developed to offer a more convenient, chronic dosing regimen that may provide sustained therapeutic levels. The topical vaginal ointment has demonstrated excellent local safety and tolerability for treating cervical dysplasia, with the significant advantage of no systemic exposure. Further head-to-head comparative studies with standardized endpoints would be beneficial to definitively establish the relative efficacy and safety of these different delivery systems.
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erimos.com [erimos.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Phase I/II clinical safety studies of this compound vaginal ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Survivin Downregulation in Terameprocol's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Terameprocol's performance in downregulating the anti-apoptotic protein survivin with other alternative inhibitors. Experimental data is presented to support the validation of survivin downregulation as a key mechanism in this compound's therapeutic effects.
Introduction to this compound and Survivin
This compound is a semi-synthetic derivative of a naturally occurring plant lignan that acts as a site-specific transcription inhibitor.[1] Its anticancer activity is primarily attributed to the selective inhibition of the Specificity protein 1 (Sp1) transcription factor.[1][2] Sp1 regulates the expression of several proteins crucial for cancer cell survival and proliferation, including survivin.[1][2]
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in most human cancers while being largely absent in normal, differentiated tissues.[3][4] Its overexpression is associated with resistance to chemotherapy and radiation, increased tumor recurrence, and poor patient prognosis.[4] Survivin plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it an attractive target for cancer therapy.[3]
This compound's inhibition of Sp1 leads to the transcriptional downregulation of survivin, thereby promoting apoptosis and inhibiting the cell cycle in cancer cells.[1][5][6] This guide will delve into the experimental validation of this mechanism and compare its efficacy with other survivin-targeting agents.
Comparative Analysis of Survivin Inhibitors
This section provides a comparative overview of this compound and two alternative survivin inhibitors: YM155 (Sepantronium bromide) and Shepherdin.
| Inhibitor | Mechanism of Action | Target | Quantitative Data (Selected Examples) | Clinical Development Stage (Selected) |
| This compound | Inhibits Sp1 transcription factor, leading to decreased transcription of survivin and other Sp1-regulated genes (e.g., Cdc2, VEGF).[1][2] | Sp1 Transcription Factor | NSCLC Cell Lines (HCC2429 & H460): Significant downregulation of survivin transcription observed at 24 and 48 hours with 10µM this compound.[7] Induces radiosensitization with a dose enhancement ratio of 1.26 in HCC2429 and 1.18 in H460 cells.[7][8] | Phase I/II trials for various cancers, including glioma and solid tumors.[1][6] |
| YM155 (Sepantronium Bromide) | Suppresses survivin gene promoter activity.[9][10] | Survivin Promoter | IC50: 0.54 nM.[11] Neuroblastoma Cell Lines: IC50 values ranging from 8 to 212 nM.[12] Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cell Lines (DU145 & PC3): IC50 values of 8.3 nM and 3.3 nM, respectively.[13] | Phase I/II clinical trials for several malignancies, including non-small cell lung cancer, lymphoma, and breast cancer.[12] |
| Shepherdin | A peptidomimetic that disrupts the interaction between Hsp90 and survivin, leading to survivin destabilization and degradation.[14][15] | Hsp90-Survivin Complex | Induces massive death of tumor cells by apoptotic and nonapoptotic mechanisms while sparing normal cells.[14] Sensitizes imatinib mesylate-resistant chronic myelogenous leukemia cells to hydroxyurea or doxorubicin.[15] | Preclinical development.[14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's Mechanism of Action.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. med.kindai.ac.jp [med.kindai.ac.jp]
- 6. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II study of sepantronium bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sepantronium bromide (YM-155) | Survivin抑制剂 | MCE [medchemexpress.cn]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances on Small-Molecule Survivin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Terameprocol: A Cross-Cancer Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Terameprocol, a selective inhibitor of the Sp1 transcription factor, and its therapeutic potential across various cancer types. By targeting Sp1, this compound disrupts the expression of key proteins involved in cell cycle progression, apoptosis, and angiogenesis, making it a promising candidate for cancer therapy. This document summarizes key experimental data, details available methodologies for critical experiments, and visualizes relevant biological pathways to aid in the evaluation of this compound's performance against other alternatives.
Mechanism of Action: Targeting the Sp1 Transcription Factor
This compound is a semi-synthetic derivative of a naturally occurring plant lignan that exerts its anticancer effects by selectively inhibiting the transcription factor Specificity protein 1 (Sp1).[1][2][3] Sp1 is overexpressed in a variety of cancers and regulates the expression of genes crucial for tumor growth and survival.[4][5] By competing with Sp1 for binding to GC-rich promoter regions of DNA, this compound downregulates the transcription of several key proteins, including:
-
Cyclin-dependent kinase 1 (CDK1/Cdc2): A primary regulator of the G2/M transition of the cell cycle. Its inhibition leads to cell cycle arrest.[1][2]
-
Survivin: An inhibitor of apoptosis protein (IAP) that is primarily present in tumor and fetal cells. Its downregulation promotes apoptosis.[1][6]
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis. Its suppression can inhibit tumor neovascularization.[1][2]
This multi-pronged mechanism of action, encompassing cell cycle inhibition, apoptosis induction, and anti-angiogenesis, forms the basis of this compound's therapeutic potential.[1][2]
Preclinical Efficacy of this compound
This compound has demonstrated potent anticancer activity in a variety of preclinical models, including cancer cell lines and human tumor xenografts.
In Vitro Studies
One notable study investigated the radiosensitizing effects of this compound in non-small cell lung carcinoma (NSCLC) cell lines. The results demonstrated a significant enhancement of radiation sensitivity, as indicated by the dose enhancement ratios (DER).
| Cell Line | Cancer Type | Treatment | Dose Enhancement Ratio (DER) | p-value |
| HCC2429 | Non-Small Cell Lung Carcinoma | 10µM this compound + Radiation | 1.26 | 0.019 |
| H460 | Non-Small Cell Lung Carcinoma | 10µM this compound + Radiation | 1.18 | 0.001 |
Data sourced from a study on the radiosensitizing effects of this compound in NSCLC cell lines.[7][8]
In Vivo Studies
Systemic administration of this compound has been shown to suppress the growth of human tumor xenografts in animal models, including bladder, melanoma, colon, breast, and liver cancers.[6] Furthermore, preclinical studies have demonstrated a significant reduction in serum VEGF levels in response to this compound treatment. In one study, average serum VEGF concentrations in 16 patients with refractory solid tumors decreased from 347.4 (±404.7) pg/mL to 117.7 (±188.1) pg/mL after one cycle of treatment.[9] Six of these patients exhibited a greater than 10-fold reduction in serum VEGF levels.[9]
Clinical Evaluation of this compound
This compound has undergone several Phase I and I/II clinical trials across a range of malignancies, administered via intravenous, intratumoral, and intravaginal routes.[1][3]
Solid Tumors
In a Phase I trial involving 25 evaluable patients with refractory solid tumors receiving intravenous this compound, 8 patients (32%) achieved stable disease, while 17 (68%) had progressive disease.[1][2] The drug was generally well-tolerated.[1][2] Another Phase I study in 29 patients with advanced refractory solid tumors reported a partial response in one patient and stable disease in six patients.[10]
Recurrent High-Grade Glioma
A multicenter, dose-escalation Phase I study evaluated intravenous this compound in 35 heavily pretreated patients with recurrent high-grade gliomas.
| Patient Characteristics | Value |
| Number of Patients | 35 |
| Median Age | 46 years |
| Median Karnofsky Performance Status | 80 |
| Prior Chemotherapy Regimens (Median) | 2 |
| Histology | Glioblastoma (43%), Anaplastic Oligodendroglioma (31%), Anaplastic Astrocytoma (26%) |
Patient demographics from a Phase I study of this compound in recurrent high-grade glioma.[6]
In this study, no objective responses were observed; however, stable disease was noted in 9 of 32 evaluable patients (28%).[6] Five of these patients (13%) continued treatment for over six months.[6] The overall median survival was 5.9 months.[6] The recommended Phase II dose was determined to be 1700 mg/day.[6] A subsequent Phase I trial of an oral formulation of this compound in patients with recurrent high-grade glioma found the drug to be well-tolerated, but with poor bioavailability.[10][11][12]
Comparison with Alternative Therapies
A direct comparative trial between this compound and other agents has not been conducted. However, a comparison of reported outcomes in similar patient populations can provide some context for its therapeutic potential.
Recurrent High-Grade Glioma: Standard of Care
There is no established universal standard of care for recurrent high-grade glioma.[13][14][15] Treatment options are often personalized and may include re-resection, re-irradiation, and systemic therapies such as lomustine or bevacizumab.[1][14][15]
| Treatment | Response Rate (Objective Response) | 6-month Progression-Free Survival | Median Overall Survival |
| This compound | 0% | Not Reported | 5.9 months |
| Lomustine | ~10% | ~20% | 7-9 months |
| Bevacizumab | Varies | Improved PFS, no OS benefit | No increase in OS |
Comparative data for recurrent high-grade glioma therapies. This compound data from a Phase I trial.[6] Lomustine and Bevacizumab data are based on historical clinical trial results.[13][14][16]
Other Sp1 Inhibitors
This compound belongs to a class of drugs targeting the Sp1 transcription factor.[4] Other notable Sp1 inhibitors that have been investigated in cancer models include Mithramycin and its analog EC-8042, and Tolfenamic Acid.[17] Preclinical studies suggest that these agents can also inhibit tumor growth and induce apoptosis in various cancer types, including sarcomas.[17][18] However, a direct comparison of the potency and safety of these inhibitors with this compound from a single, controlled study is not available.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were likely employed.
In Vitro Radiosensitization Assay (Clonogenic Assay) [7][8]
-
Cell Culture: NSCLC cell lines (HCC2429 and H460) were cultured in appropriate media and conditions.
-
Treatment: Cells were treated with 10µM this compound or a vehicle control (DMSO).
-
Irradiation: Following treatment, cells were irradiated with varying doses of radiation (e.g., 0 to 6 Gy).
-
Colony Formation: Cells were then seeded at low density in fresh media and allowed to form colonies over a period of 10-14 days.
-
Staining and Counting: Colonies were fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells was calculated for each radiation dose, and dose enhancement ratios were determined.
VEGF Protein Level Quantification (ELISA) [9]
-
Sample Collection: Blood samples were collected from patients with refractory solid tumors before and after one cycle of this compound treatment.
-
Serum Preparation: Serum was isolated from the blood samples by centrifugation.
-
ELISA Assay: Serum VEGF levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: VEGF concentrations were determined by comparison to a standard curve, and pre- and post-treatment levels were compared.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Conclusion
This compound has demonstrated a clear mechanism of action and preclinical efficacy across a range of cancer models. Clinical studies have shown a favorable safety profile and some evidence of disease stabilization, particularly in heavily pretreated patient populations. While objective responses have been limited in the clinical setting so far, the potential for this drug in combination with other therapies, such as radiation, warrants further investigation. The development of more bioavailable formulations may also enhance its therapeutic potential. This guide provides a snapshot of the current understanding of this compound, and further research is needed to fully define its role in the oncology treatment landscape.
References
- 1. Treatment options for recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Sp1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cancer.org.au [cancer.org.au]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing the safety profile of Terameprocol with traditional chemotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive review of available clinical and preclinical data offers a comparative look at the safety profiles of the investigational drug Terameprocol and traditional chemotherapy agents. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on current experimental evidence.
This compound, a novel small molecule, operates through a distinct mechanism of action by inhibiting the transcription factor Sp1.[1][2] This targeted approach aims to selectively induce apoptosis in cancer cells, which are highly dependent on Sp1-regulated proteins like survivin and CDK1 for their survival and proliferation, while sparing normal tissues.[3][4][5] In contrast, traditional chemotherapies, such as taxanes, platinum compounds, and anthracyclines, exert their cytotoxic effects by targeting fundamental cellular processes like DNA replication and cell division, leading to a broader impact on both cancerous and healthy rapidly dividing cells.[6][7] This fundamental difference in mechanism underpins the observed variations in their safety profiles.
Quantitative Comparison of Adverse Events
The following table summarizes the notable adverse events associated with this compound based on early-phase clinical trials and contrasts them with the well-documented toxicities of commonly used traditional chemotherapy drugs.
| Adverse Event Category | This compound (Intravenous & Oral) | Traditional Chemotherapy (e.g., Paclitaxel, Doxorubicin, Cisplatin) |
| Myelosuppression | Not a significant toxicity; lack of myelosuppression reported.[3][8] | Common and often dose-limiting. |
| Neutropenia | Not reported as a common adverse event. | Incidence of chemotherapy-induced neutropenia can be over 50% in some patient populations.[9] Febrile neutropenia occurs in a smaller but significant percentage of patients.[9] |
| Cardiotoxicity | Not reported as a significant adverse event. One phase 1 oral trial reported a possible Grade 3 QTc prolongation in one patient.[8] | Well-documented, particularly with anthracyclines like Doxorubicin. |
| Cardiomyopathy | Not reported. | Dose-dependent, with incidence rising significantly at higher cumulative doses of doxorubicin, potentially leading to congestive heart failure.[10][11][12][13] |
| Neurotoxicity | Not reported as a dose-limiting toxicity. | A common and dose-limiting side effect of taxanes like Paclitaxel. |
| Peripheral Neuropathy | Not a prominent reported side effect. | Predominantly sensory neuropathy is a frequent and often dose-limiting toxicity of paclitaxel.[14][15][16] |
| Nephrotoxicity | Grade 2 interstitial nephritis was a dose-limiting toxicity at the highest dose (2200 mg/day) in one intravenous study.[3] | A major dose-limiting toxicity of platinum-based agents like Cisplatin. |
| Acute Kidney Injury | Isolated report of interstitial nephritis at a high dose. | Cisplatin can cause acute kidney injury and chronic kidney disease through various mechanisms.[17][18][19] The incidence of cisplatin-induced nephrotoxicity is estimated to be between 20-30%.[18][20] |
| Gastrointestinal Toxicity | Generally well-tolerated. Antiemetics were not routinely administered in a phase 1 study.[12] | Common. Includes nausea, vomiting, diarrhea, and mucositis.[6][7] |
| Hypoxia | Grade 4 hypoxia was a dose-limiting toxicity at the highest dose (2200 mg/day) in one intravenous study.[3] | Not a hallmark toxicity of most traditional chemotherapies, though can occur due to other complications. |
Signaling Pathways and Mechanisms of Toxicity
The diagrams below illustrate the distinct signaling pathways affected by this compound and the mechanisms underlying the toxicities of traditional chemotherapy agents.
Experimental Protocols for Safety Assessment
The evaluation of the safety profiles of anticancer agents involves rigorous preclinical and clinical methodologies. Below are outlines of key experimental protocols used to assess the toxicities discussed.
Preclinical Assessment of Paclitaxel-Induced Peripheral Neuropathy
A common preclinical model utilizes rodents to assess paclitaxel-induced neuropathy.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Drug Administration: Paclitaxel is administered, typically via intraperitoneal injections, on an alternating day schedule for a defined period.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of varying stiffness is measured. A lower threshold indicates increased sensitivity to touch.
-
Cold Allodynia: The response to a drop of acetone on the hind paw is observed. An increased frequency or duration of paw withdrawal indicates cold hypersensitivity.
-
-
Histopathology: At the end of the study, nerve tissues (e.g., dorsal root ganglia, sciatic nerve) are collected for microscopic examination to assess for axonal degeneration and other signs of nerve damage.
Clinical Assessment of Chemotherapy-Induced Cardiotoxicity
Monitoring for cardiotoxicity in patients receiving agents like doxorubicin is a critical component of their treatment plan.
Methodology:
-
Baseline Assessment: Before initiating chemotherapy, a comprehensive cardiovascular assessment is performed, including a baseline echocardiogram to measure Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS).
-
Serial Monitoring: Echocardiograms are repeated at regular intervals during and after treatment. A significant decrease in LVEF (e.g., >10% to a value <50%) is a key indicator of cardiotoxicity.[13] A relative reduction in GLS of >15% from baseline can be an earlier indicator of myocardial dysfunction.[13]
-
Biomarkers: Blood levels of cardiac biomarkers, such as troponin, may be monitored to detect early signs of cardiac injury.
Clinical Assessment of Cisplatin-Induced Nephrotoxicity
Renal function is closely monitored in patients undergoing cisplatin-based chemotherapy.
Methodology:
-
Baseline Assessment: Kidney function is assessed before treatment by measuring serum creatinine (SCr) and calculating the estimated glomerular filtration rate (eGFR).
-
Hydration Protocols: Patients receive intravenous hydration before and after cisplatin infusion to reduce the risk of kidney damage.
-
Serial Monitoring: SCr and blood urea nitrogen (BUN) levels are monitored regularly during and after treatment. A significant increase in these markers can indicate acute kidney injury.
-
Electrolyte Monitoring: Serum levels of electrolytes, such as magnesium and potassium, are also monitored as cisplatin can cause electrolyte wasting.
Conclusion
The available data suggests that this compound may offer a more favorable safety profile compared to traditional chemotherapy agents, most notably a lack of significant myelosuppression. This could be particularly advantageous in combination therapies with other myelosuppressive agents. However, it is important to note that the clinical development of this compound is still in its early stages, and the full spectrum of its potential adverse effects will be better understood as larger and longer-term clinical trials are conducted. The dose-limiting toxicities of hypoxia and interstitial nephritis observed at high intravenous doses of this compound warrant careful monitoring in future studies. In contrast, the toxicities of traditional chemotherapies are well-established and often dose-limiting, requiring extensive supportive care measures. Continued research and direct comparative trials will be crucial to fully elucidate the relative safety and efficacy of this compound in the landscape of cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Assessment of Chemotherapy-Induced Cardiotoxicity - Optimizing Health System Use of Medical Isotopes and Other Imaging Modalities - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paclitaxel Chemotherapeutic-induced peripheral neuropathy screen [pspp.ninds.nih.gov]
- 5. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab - American College of Cardiology [acc.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Terameprocol: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Terameprocol is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This compound, an antineoplastic agent that functions as a transcription inhibitor, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard practices for hazardous drug waste management.
This compound: Chemical and Safety Data at a Glance
A clear understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C22H30O4 | [1][2] |
| Molecular Weight | 358.47 g/mol | [2][3] |
| Appearance | Powder | [2] |
| Solubility | Sparingly soluble in water | [3] |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 3 months. | [2] |
| Hazard Statements | Toxic if swallowed. May cause genetic defects. |
Procedural Guidance for this compound Disposal
The proper disposal of this compound waste is critical and should be approached with a clear, systematic process. The following steps are based on general guidelines for the disposal of chemotherapy and other hazardous drugs.[4][5][6]
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is the most critical step. This compound waste should be categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[5] Examples include:
-
Empty vials, ampules, and packaging.
-
Used personal protective equipment (PPE) such as gloves, gowns, and masks that are not visibly contaminated.
-
Syringes and needles that have been fully administered.
-
Labware (e.g., pipette tips, culture plates) with minimal residual contamination.
-
-
Bulk Chemotherapy Waste: This category includes materials that are not "RCRA empty" and contain more than the 3% residual threshold. Examples include:
-
Unused or partially used vials of this compound.
-
Expired batches of the compound.
-
Visibly contaminated PPE.
-
Materials used to clean up spills of this compound.
-
Step 2: Containerization
Use designated, properly labeled containers for each waste stream.
-
Trace Waste: Place in yellow, puncture-resistant containers specifically marked for "Trace Chemotherapy Waste."[5][6] Sharps should be placed in a yellow sharps container.
-
Bulk Waste: Place in black containers designated for "Bulk Chemotherapy Waste" or "Hazardous Waste."[5] These containers must be leak-proof and have a secure lid.
Step 3: Labeling
All waste containers must be clearly labeled with the words "Chemotherapy Waste" or "Hazardous Waste" and the appropriate hazard symbols.
Step 4: Storage
Store waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked.
Step 5: Disposal
Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste.
-
Trace Chemotherapy Waste: The recommended disposal method is incineration at a permitted facility to ensure complete destruction of the cytotoxic components.[5][6]
-
Bulk Chemotherapy Waste: This waste stream must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Environmental and Safety Considerations
Anticancer drugs, including this compound, can pose a significant risk to the environment if not disposed of correctly.[7] These compounds are designed to be cytotoxic and can have adverse effects on aquatic life and ecosystems. Adherence to these disposal protocols is not only a matter of laboratory safety but also of environmental stewardship.
Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Personal protective equipment, including double gloves, a lab coat, and eye protection, should be worn at all times when handling this compound and its waste. In case of a spill, follow your institution's established spill cleanup procedures for hazardous drugs.
References
- 1. This compound | C22H30O4 | CID 476861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. stericycle.com [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. The environmental dangers of anticancer drugs | CYTOTHREAT Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
Safeguarding Research: A Comprehensive Guide to Handling Terameprocol
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Terameprocol. As an investigational compound with antineoplastic properties, this compound should be handled with the utmost care, adhering to protocols for hazardous and cytotoxic agents to ensure personnel safety and experimental integrity.[1][2][3][4]
Core Safety Directives
All personnel must be trained in handling hazardous drugs.[5] Standard operating procedures should be in place covering every stage from receiving to disposal.[5] It is crucial to prohibit eating, drinking, and the application of cosmetics in areas where this compound is stored or handled.[5]
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. Given this compound's classification as a hazardous drug, a comprehensive PPE protocol is mandatory.[6]
Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment |
| Receiving/Storage | Single pair of chemotherapy-tested gloves |
| Preparation/Compounding (in a Biological Safety Cabinet) | Double pair of chemotherapy-tested gloves, disposable gown (polyethylene-coated), face shield and goggles, N95 respirator |
| Administration (In Vitro/In Vivo) | Double pair of chemotherapy-tested gloves, disposable gown (polyethylene-coated), face shield or goggles |
| Waste Disposal | Double pair of chemotherapy-tested gloves, disposable gown |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, face shield and goggles, N95 respirator, shoe covers |
Note: Gowns must be disposable, close at the back, have long sleeves with tight-fitting cuffs, and be made of a material resistant to chemotherapy drug permeation.[7][8] Gloves should be powder-free and ASTM D6978 rated.[7] Always inspect PPE for damage before use.
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize risk. The following diagram outlines the key stages for handling this compound within a laboratory setting.
Caption: Workflow for safe handling of this compound.
Experimental Protocols: Safe Handling Procedures
Receiving and Unpacking:
-
Visually inspect the shipping container for any signs of damage or leakage.
-
Don one pair of chemotherapy-rated gloves.
-
Carefully unpack the compound in a designated receiving area, preferably within a ventilated space.
-
Verify that the container is properly labeled and sealed.
-
Transfer the compound to its designated secure storage location.
Preparation of Solutions: All preparation of this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to protect both the product and personnel.[9]
-
Assemble all necessary materials (e.g., vials, solvents, sterile equipment) inside the BSC. This compound is soluble in DMSO, DMF, and ethanol.[10][11]
-
Don the full required PPE: double gloves (one pair under the gown cuff, one over), a chemotherapy-resistant gown, a face shield with goggles, and an N95 respirator.[7]
-
Carefully perform the reconstitution or dilution, avoiding aerosol generation.
-
Once prepared, securely seal and clearly label the container with the compound name, concentration, date, and hazard symbols.
-
Wipe down the exterior of the container before removing it from the BSC.
Administration:
-
Wear appropriate PPE, including double gloves and a protective gown.
-
If there is a risk of splashing, a face shield or goggles should be worn.[12]
-
Use a closed-system transfer device (CSTD) if available to minimize exposure during transfer and administration.
Emergency Procedures
Spill Management:
-
Alert others in the area immediately.
-
Isolate the spill area.
-
Don the full spill cleanup PPE.
-
Use a chemotherapy spill kit to absorb the spill, working from the outside in.
-
Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.
-
All cleanup materials are to be disposed of as cytotoxic waste.[13]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eye(s) with a large volume of water or an isotonic eyewash solution for at least 15 minutes.
-
Inhalation: Move to fresh air immediately. In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.
Disposal Plan
All materials contaminated with this compound are considered hazardous/cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[13][14]
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal of this compound waste.
Disposal Procedures:
-
Segregation: Do not mix chemotherapeutic waste with regular trash or biohazardous waste.[13]
-
Solid Waste: All contaminated solid items (e.g., gloves, gowns, vials, plasticware) must be placed in designated, puncture-proof, and clearly labeled yellow chemotherapeutic waste containers.[13][14]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste" and includes the name of the compound. Do not dispose of liquid chemotherapeutic waste down the drain.[13]
-
Final Disposal: All this compound waste must be handled and incinerated by a licensed hazardous waste management vendor in accordance with local, state, and federal regulations.[15]
References
- 1. This compound = 98 HPLC 24150-24-1 [sigmaaldrich.com]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 7. halyardhealth.com [halyardhealth.com]
- 8. education.eviq.org.au [education.eviq.org.au]
- 9. gerpac.eu [gerpac.eu]
- 10. labsolu.ca [labsolu.ca]
- 11. This compound | 5701-82-6 - Coompo [coompo.com]
- 12. pogo.ca [pogo.ca]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. stericycle.com [stericycle.com]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
